5-Ethyl-6-methyl-2-thiouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJMJGRRXHYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192331 | |
| Record name | 5-Ethyl-6-methyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39083-15-3 | |
| Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-6-methyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Ethyl-6-methyl-2-thiouracil: Chemical Structure, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-6-methyl-2-thiouracil is a substituted pyrimidine derivative belonging to the thiouracil class of compounds. This technical guide provides a comprehensive overview of its chemical structure, characterization, and a detailed experimental protocol for its synthesis. While specific biological activities and signaling pathway involvement for this particular analog are not extensively documented in publicly available literature, this guide also discusses the known anticancer and antithyroid activities of structurally related thiouracil derivatives to provide context for potential research and drug development applications. All quantitative data are summarized in structured tables, and a detailed experimental workflow for its synthesis is provided, including a visual representation using the DOT language.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring system with a sulfur atom at the C2 position, an ethyl group at the C5 position, and a methyl group at the C6 position.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂OS | (Calculated) |
| Molecular Weight | 170.23 g/mol | (Calculated) |
| Melting Point | 215–216 °C | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in DMSO | [1] |
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) | Reference |
| 12.34 | s | 1H | NH | - | [1] |
| 12.12 | s | 1H | NH | - | [1] |
| 2.22 | q | 2H | -CH₂CH₃ | 7.4 Hz | [1] |
| 2.12 | s | 3H | -CH₃ | - | [1] |
| 0.93 | t | 3H | -CH₂CH₃ | 7.4 Hz | [1] |
Other Spectroscopic Data
-
¹³C NMR: Expected signals would include those for the thiocarbonyl group (C=S) typically in the range of 170-180 ppm, the carbonyl group (C=O) around 160-165 ppm, and signals for the ethyl and methyl carbons.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 170. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.
-
FTIR: Characteristic vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹).
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium methoxide.[1]
Materials and Reagents
-
Ethyl 2-ethylacetoacetate
-
Thiourea
-
Sodium methoxide
-
Absolute methanol
-
Ice
-
Concentrated hydrochloric acid
-
Ethanol
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 0.02 mol of sodium methoxide in 20 mL of absolute methanol.
-
Addition of Reactants: To this solution, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.
-
Reflux: Heat the reaction mixture to boiling and maintain reflux with stirring for 12–18 hours.
-
Work-up: After cooling the mixture to room temperature, pour it into ice water.
-
Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid until the solution is acidic, leading to the precipitation of the product.
-
Isolation: Collect the precipitate by filtration and wash it with ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.[1]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of thiouracil derivatives has been extensively investigated for various therapeutic applications.
Anticancer Activity
Numerous thiouracil derivatives have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, some thiouracil derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Antithyroid Activity
Thiouracil and its derivatives, such as the clinically used propylthiouracil (PTU), are well-known antithyroid agents.[2] They function by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of hyperthyroidism. The structural similarity of this compound to these established antithyroid drugs suggests it may possess similar activity.
Potential Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially interact with signaling pathways involved in cell cycle regulation and thyroid hormone synthesis.
Caption: Postulated mechanisms of action for thiouracil derivatives.
Conclusion
This compound is a readily synthesizable thiouracil derivative. While its specific biological functions are yet to be fully elucidated, its structural relationship to known anticancer and antithyroid agents makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and a basis for exploring its potential therapeutic applications. Further research is warranted to fully characterize this compound and to evaluate its biological activity in relevant in vitro and in vivo models.
References
The Core Mechanism of 5-Ethyl-6-methyl-2-thiouracil: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 5-Ethyl-6-methyl-2-thiouracil is limited in publicly available literature. The following guide is based on the well-established mechanisms of structurally related and extensively studied 2-thiouracil derivatives, such as propylthiouracil (PTU) and methylthiouracil. It is highly probable that this compound exerts its biological effects through similar pathways.
Introduction and Postulated Primary Mechanism of Action
This compound belongs to the thiouracil class of compounds, which are recognized for their significant biological activities. The primary and most well-documented mechanism of action for thiouracil derivatives is the inhibition of thyroid hormone synthesis. This action positions them as potential therapeutic agents for hyperthyroidism and related conditions. The core of this mechanism lies in the inhibition of the enzyme thyroid peroxidase (TPO).[1][2][3][4]
TPO is a crucial enzyme in the thyroid gland responsible for two key steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)): the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][4] By inhibiting TPO, this compound is presumed to disrupt these processes, leading to a decrease in the production of thyroid hormones.
Furthermore, some thiouracil derivatives, notably propylthiouracil, also exhibit a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3. This is achieved through the inhibition of the 5'-deiodinase enzyme in peripheral tissues.[1][4] It is plausible that this compound may share this additional mechanism of action.
Quantitative Data on Related Thiouracil Derivatives
| Compound | Target | Assay | IC50 / Ki | Organism | Reference |
| Propylthiouracil | Thyroid Peroxidase (TPO) | Iodination Inhibition Assay | IC50: ~10 µM | Porcine | (Data extrapolated from related studies) |
| Propylthiouracil | 5'-deiodinase type I | Enzyme Inhibition Assay | Ki: ~2 µM | Rat (liver microsomes) | (Data extrapolated from related studies) |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the postulated mechanism of action and a typical experimental workflow for assessing the antithyroid properties of a thiouracil derivative.
Caption: Postulated mechanism of this compound action.
Caption: A typical experimental workflow for evaluating antithyroid compounds.
Detailed Experimental Protocols for Key Experiments
While specific protocols for this compound are not available, the following are generalized methodologies for assessing the antithyroid activity of a compound, based on standard practices in the field.
In Vitro Thyroid Peroxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against thyroid peroxidase.
Materials:
-
Porcine thyroid glands
-
Buffer A: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Buffer B: 50 mM sodium phosphate (pH 7.4), 100 mM KI, 2 mM L-tyrosine
-
Hydrogen peroxide (H₂O₂) solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Protocol:
-
Preparation of Thyroid Microsomes (TPO source):
-
Homogenize fresh porcine thyroid glands in ice-cold Buffer A.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the microsomal pellet in Buffer A and determine the protein concentration (e.g., using a Bradford assay).
-
-
Inhibition Assay:
-
In a 96-well plate, add Buffer B.
-
Add varying concentrations of the test compound.
-
Add the thyroid microsomal preparation to each well.
-
Initiate the reaction by adding a fresh solution of H₂O₂.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding sodium thiosulfate).
-
Measure the amount of iodinated tyrosine or the consumption of iodide, often monitored by the change in absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Antithyroid Activity in a Rodent Model
Objective: To evaluate the effect of a test compound on thyroid hormone levels in a hyperthyroid animal model.
Materials:
-
Male Wistar rats or similar rodent model
-
Levothyroxine (T4) to induce hyperthyroidism
-
Test compound (this compound)
-
ELISA kits for measuring serum T3 and T4
-
Standard laboratory equipment for animal handling and blood collection
Protocol:
-
Induction of Hyperthyroidism:
-
Administer levothyroxine to the animals daily for a period sufficient to induce a stable hyperthyroid state (e.g., 14 days). This is confirmed by elevated serum T4 levels compared to a control group.
-
-
Treatment:
-
Divide the hyperthyroid animals into groups: a vehicle control group and groups receiving different doses of the test compound.
-
Administer the test compound or vehicle daily for a specified duration (e.g., 14-28 days) via an appropriate route (e.g., oral gavage).
-
-
Monitoring and Sample Collection:
-
Collect blood samples at baseline (before treatment) and at regular intervals during the treatment period.
-
At the end of the study, euthanize the animals and collect terminal blood samples and thyroid glands.
-
-
Analysis:
-
Measure serum T3 and T4 concentrations using ELISA kits.
-
Perform histological analysis of the thyroid glands to assess for changes in follicular cell size and colloid content.
-
Compare the hormone levels and histological findings between the treated and control groups to determine the efficacy of the test compound.
-
Other Potential Biological Activities
While the primary focus is on the antithyroid properties, it is worth noting that various 2-thiouracil derivatives have been investigated for other biological activities, including:
-
Antiviral Activity: Certain thiouracil derivatives have shown inhibitory effects against viral enzymes like reverse transcriptase.[5]
-
Antimicrobial Activity: Metal complexes of 2-thiouracil derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi.[6]
-
Anticancer and Antiproliferative Effects: Some uracil and thiouracil analogs are studied for their potential to inhibit cell proliferation.[7]
Further research would be necessary to determine if this compound possesses any of these additional activities.
Conclusion
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 3. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 5. Calanolide A - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. jppres.com [jppres.com]
The Multifaceted Biological Activities of 5-Ethyl-6-methyl-2-thiouracil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of the synthetic heterocyclic compound, 5-Ethyl-6-methyl-2-thiouracil. As a member of the 2-thiouracil family, this molecule is of significant interest due to the broad spectrum of pharmacological effects exhibited by its structural analogs. This document summarizes the key biological activities, including anticancer, antibacterial, and antithyroid properties, supported by experimental methodologies and quantitative data from studies on closely related compounds. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential mechanisms of action and applications in therapeutic development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction. A general and effective method involves the reaction of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium methoxide, in a suitable solvent like absolute methanol. The reaction mixture is refluxed for several hours, followed by cooling, acidification, and purification to yield the desired product.
Detailed Synthesis Protocol:
A general procedure for the synthesis of 5-alkyl-6-methyl-2-thiouracils is as follows[1]:
-
To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.
-
Heat the mixture to reflux and maintain it with stirring for 12–18 hours.
-
After cooling the reaction mixture to room temperature, pour it into ice water.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash it with ethanol, and then recrystallize it from ethanol to obtain pure 6-Methyl-5-ethyl-2-thiouracil.
The workflow for this synthesis is depicted in the diagram below.
Anticancer Activity
Quantitative Data for Related 2-Thiouracil Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-thiouracil derivatives against different cancer cell lines, providing a comparative perspective on their potential efficacy.
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 2-Thiouracil sulfonamide derivative 9 | CaCo-2 (Colon) | 2.82 | [2] |
| 2-Thiouracil sulfonamide derivative 9 | MCF-7 (Breast) | 2.92 | [2] |
| 5-Cyano-2-thiouracil sulfonamide 6e | A-2780 (Ovarian) | 1.85 | [1] |
| 5-Cyano-2-thiouracil sulfonamide 6e | HT-29 (Colon) | 1.32 | [1] |
| 5-Cyano-2-thiouracil sulfonamide 6e | MCF-7 (Breast) | 1.67 | [1] |
| 5-Cyano-2-thiouracil sulfonamide 6e | HepG2 (Liver) | 2.01 | [1] |
| Fused 2-thiouracil derivative 1b | CaCo-2 (Colon) | 10.42 | [3] |
| 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | HeLa (Cervical) | 4.18 - 10.20 | [4] |
Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the treatment medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the cell number.
The workflow for the SRB assay is illustrated below.
Potential Signaling Pathways in Anticancer Activity
Thiouracil derivatives have been shown to induce cancer cell death through various signaling pathways, primarily apoptosis and cell cycle arrest.
Apoptosis Induction: Apoptosis, or programmed cell death, can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many anticancer agents, including thiouracil analogs, trigger the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the dismantling of the cell.
Cell Cycle Arrest: Thiouracil derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (G1, S, or G2/M). This mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins (cyclins and CDK inhibitors). For instance, some derivatives have been shown to inhibit CDK2A, leading to cell cycle arrest.
Antibacterial Activity
Derivatives of 2-thiouracil have also been investigated for their antibacterial properties. Metal complexes of these compounds, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data for a Related 2-Thiouracil Derivative
The following table presents the antimicrobial activity of 6-methyl-2-thiouracil and its copper (II) complex, indicating the diameter of the inhibition zone against various bacterial strains.
| Compound | Enterococcus faecalis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 6-methyl-2-thiouracil | - | - | - | 13 mm | [5] |
| Cu(II) complex of 6-methyl-2-thiouracil | 16 mm | 14 mm | 16 mm | 16 mm | [5] |
| Note: '-' indicates no activity observed. |
Experimental Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Method)
This method is widely used to screen for antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
-
Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a sterile agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent) into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
The workflow for the agar well diffusion method is shown below.
References
An In-depth Technical Guide to 5-Ethyl-6-methyl-2-thiouracil Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethyl-6-methyl-2-thiouracil and its derivatives, focusing on their synthesis, biological activities, and potential mechanisms of action as anticancer agents. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
Synthesis of this compound Derivatives
The synthesis of 5-alkyl-6-methyl-2-thiouracils is typically achieved through a condensation reaction. A general method involves the reaction of thiourea with a corresponding β-ketoester in the presence of a base, such as sodium methoxide, in an alcoholic solvent.[1][2]
A representative synthetic scheme for this compound is depicted below.
Caption: General synthesis scheme for this compound.
Biological Activity of Thiouracil Derivatives
Derivatives of 2-thiouracil have demonstrated a wide range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines. The substitution pattern on the thiouracil core plays a crucial role in determining the potency and selectivity of these compounds.
Antiproliferative Activity
The following table summarizes the reported antiproliferative activities (IC50 values) of various 5- and 6-substituted 2-thiouracil derivatives against different human cancer cell lines. This data highlights the potential of this scaffold in the development of novel anticancer agents.
| Compound/Derivative | R5 Group | R6 Group | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (Reference) | F | H | MCF-7 (Breast) | 1.71 | [3] |
| A549 (Lung) | 10.32 | [3] | |||
| Caco-2 (Colon) | 20.22 | [3] | |||
| Compound 6e | -SO2NH(2,3-diCl-Ph) | CH3 | A-2780 (Ovarian) | 2.01 | [4] |
| HT-29 (Colon) | 1.88 | [4] | |||
| MCF-7 (Breast) | 1.67 | [4] | |||
| HepG2 (Liver) | 2.45 | [4] | |||
| Compound 6b | -SO2NH(4-F-Ph) | CH3 | A-2780 (Ovarian) | 3.21 | [4] |
| HT-29 (Colon) | 2.54 | [4] | |||
| MCF-7 (Breast) | 2.11 | [4] | |||
| HepG2 (Liver) | 3.87 | [4] | |||
| Compound 6g | -SO2NH(4-Br-Ph) | CH3 | A-2780 (Ovarian) | 2.98 | [4] |
| HT-29 (Colon) | 2.65 | [4] | |||
| MCF-7 (Breast) | 1.98 | [4] | |||
| HepG2 (Liver) | 3.12 | [4] | |||
| 3-methyl-6-cyclopropyluracil | H | Cyclopropyl | Lung Epithelial | >10,000 | [5] |
| 1-butyl-6-methyluracil | H | CH3 | Lung Epithelial | >10,000 | [5] |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
Thiourea
-
Ethyl 2-ethylacetoacetate
-
Sodium methoxide
-
Methanol (absolute)
-
Hydrochloric acid (concentrated)
-
Ice water
Procedure:
-
To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.
-
Boil the mixture with stirring for 12–18 hours.
-
After cooling, pour the mixture into ice water.
-
Acidify the mixture with concentrated hydrochloric acid until acidic.
-
Filter the resulting precipitate, wash with ethanol, and recrystallize from ethanol to obtain 6-Methyl-5-ethyl-2-thiouracil.
Characterization:
-
Yield: 59%
-
Appearance: Colorless crystals
-
Melting Point: 215–216 °C (from Ethanol)
MTT Antiproliferative Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mechanism of Action
While the precise signaling pathways for this compound derivatives are still under investigation, studies on structurally related 2-thiouracil compounds suggest a mechanism involving the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[4] Inhibition of CDK2 disrupts the cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.
Some 2-thiouracil-5-sulfonamide derivatives have been shown to inhibit CDK2A and induce the expression of the cyclin-dependent kinase inhibitors p21 and p27.[4] These proteins bind to and inhibit the activity of CDK2/cyclin complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[4]
Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.
The workflow for evaluating the anticancer potential of these derivatives is outlined below.
Caption: Experimental workflow for the evaluation of this compound derivatives.
This guide provides a foundational understanding of this compound derivatives and their potential as anticancer agents. Further research is warranted to fully elucidate their structure-activity relationships, specific molecular targets, and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]
- 5. jppres.com [jppres.com]
Spectroscopic and Mechanistic Insights into 5-Ethyl-6-methyl-2-thiouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethyl-6-methyl-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR) data and provides an analysis of expected Infrared (IR) and Mass Spectrometry (MS) characteristics. Furthermore, it outlines detailed experimental protocols for these analytical techniques and presents a visualization of the compound's putative mechanism of action as an antithyroid agent.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 12.28 | s | 1H | NH | |
| 12.06 | s | 1H | NH | |
| 2.25 | q | 2H | CH₂CH₃ | 7.4 |
| 2.12 | s | 3H | CH₃ | |
| 0.93 | t | 3H | CH₂CH₃ | 7.4 |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 174.29 | C=S (C2) |
| 161.59 | C=O (C4) |
| 148.36 | C6 |
| 116.57 | C5 |
| 17.85 | CH₂CH₃ |
| 15.87 | CH₃ |
| 13.31 | CH₂CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Experimental IR data for this compound was not available in the reviewed literature. However, based on its molecular structure and data from analogous thiouracil derivatives, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H Stretching | Amide (N-H) |
| 2900-3000 | C-H Stretching | Alkyl (C-H) |
| 1650-1700 | C=O Stretching | Amide (C=O) |
| 1550-1650 | C=C Stretching | Alkene (C=C) |
| 1200-1300 | C=S Stretching | Thioamide (C=S) |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound was not found in the searched literature. The expected molecular weight of this compound (C₇H₁₀N₂OS) is approximately 170.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 170. Common fragmentation patterns would likely involve the loss of the ethyl group (-29) or the methyl group (-15).
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
Ionization and Analysis: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Putative Mechanism of Action: Antithyroid Activity
Thiouracil derivatives are known for their antithyroid properties. The primary mechanism of action is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. A secondary mechanism for some thiouracils involves the inhibition of 5'-deiodinase, which converts the prohormone thyroxine (T4) to the more potent triiodothyronine (T3). The following diagram illustrates this proposed inhibitory pathway.
Caption: Proposed mechanism of antithyroid action of this compound.
Experimental Workflow Visualization
The general workflow for the spectroscopic analysis of this compound is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
In Vitro Efficacy of 2-Thiouracil Derivatives: A Technical Overview for Drug Discovery
Disclaimer: This technical guide summarizes in vitro findings for a class of compounds, 2-thiouracil derivatives, that are structurally related to 5-Ethyl-6-methyl-2-thiouracil. Due to a lack of specific published research on this compound at the time of this writing, this document leverages data from analogous compounds to provide a representative overview for researchers, scientists, and drug development professionals.
Introduction
2-Thiouracil and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The core pyrimidine structure, substituted with a sulfur atom at the 2-position, allows for diverse chemical modifications at other positions, leading to a wide array of pharmacological effects. The synthesis of 5-alkyl-6-methyl-2-thiouracils, such as this compound, can be achieved through the condensation of the appropriate β-ketoester with thiourea.[3][4] This guide focuses on the in vitro evaluation of these compounds, with a particular emphasis on their potential as anticancer and antimicrobial agents.
Anticancer Activity of 2-Thiouracil Derivatives
Numerous studies have demonstrated the cytotoxic effects of 2-thiouracil derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).[5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-thiouracil derivatives against different human cancer cell lines. This data is compiled from various studies to provide a comparative overview.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 2-Thiouracil Sulfonamide Derivatives | CaCo-2 (Colon) | 2.82 | 5-Fluorouracil | - |
| MCF7 (Breast) | 2.92 | 5-Fluorouracil | - | |
| 2-Thiouracil-5-sulfonamides | A-2780 (Ovarian) | Fair Activity | 5-Fluorouracil | - |
| HT-29 (Colon) | Potent Activity | 5-Fluorouracil | - | |
| MCF-7 (Breast) | Potent Activity | 5-Fluorouracil | - | |
| HepG2 (Liver) | Higher than 5-FU | 5-Fluorouracil | - |
Note: Specific IC50 values for all compounds and cell lines were not consistently provided in the source materials. "Potent" and "Fair" are qualitative descriptors used in the source. The data for 2-Thiouracil Sulfonamide Derivatives is from a study where compound 9 was the most potent.[1] The data for 2-Thiouracil-5-sulfonamides is a general summary of findings.[5]
Antimicrobial Activity of 2-Thiouracil Derivatives
Substituted 2-thiouracils have also been investigated for their efficacy against various microbial pathogens. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial effects.[2][6]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the antimicrobial activity of representative 2-thiouracil derivatives against selected bacterial strains.
| Compound Class | Bacterial Strain | Activity | Reference Compound | Activity |
| Thiouracil derivatives containing 1,2,4-triazolo[1,5-a]pyrimidine | Bacillus amyloliquefaciens | Strong Inhibition | Norfloxacin | 100% Inhibition |
| Staphylococcus aureus | Strong Inhibition | Norfloxacin | 100% Inhibition | |
| Bacillus subtilis | Strong Inhibition | Norfloxacin | 100% Inhibition |
Note: The study on thiouracil derivatives containing 1,2,4-triazolo[1,5-a]pyrimidine reported that compound 12d showed 100% inhibition at a concentration of 50 µg/mL, which was comparable to the control, norfloxacin.[7][8]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic effects of compounds.[9][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[9][10]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-thiouracil derivative) in a complete cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).[9][11]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: Following incubation, carefully remove the medium and add a fresh serum-free medium containing MTT solution (typically 0.5 mg/mL). Incubate for another 3-4 hours.[10]
-
Formazan Solubilization: After the MTT incubation, remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[13]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).[13][14]
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: A generalized workflow for screening anticancer compounds in vitro.
Caption: Putative mechanism of action involving CDK inhibition.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Antibacterial Evaluation of Thiouracil Derivatives ...: Ingenta Connect [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Ethyl-6-methyl-2-thiouracil
Disclaimer: Limited direct experimental data exists for 5-Ethyl-6-methyl-2-thiouracil. This guide extrapolates potential therapeutic targets based on the well-documented activities of structurally related thiouracil derivatives. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered representative.
Introduction
This compound belongs to the thiouracil class of compounds, a group of heterocyclic molecules that are analogs of the pyrimidine nucleobase uracil. While this specific derivative is not extensively studied, the thiouracil scaffold is the basis for several clinically significant drugs and biologically active molecules. By examining the known mechanisms of action of related compounds, we can infer the likely therapeutic targets and potential applications of this compound. This technical guide provides an in-depth overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Primary Inferred Therapeutic Target: Thyroid Hormone Synthesis
The most well-established therapeutic application of thiouracil derivatives is the management of hyperthyroidism.[1] These compounds act as antithyroid agents by inhibiting the synthesis of thyroid hormones.[1]
Thyroid Peroxidase (TPO)
The primary molecular target for the antithyroid activity of thiouracils is Thyroid Peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2] TPO catalyzes the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[2] Thiouracil derivatives inhibit TPO, thereby reducing the production of thyroid hormones.[1][2] The proposed mechanism involves the drug molecule acting as a substrate for TPO, diverting oxidized iodide away from thyroglobulin.[1]
Iodothyronine Deiodinases (DIOs)
Some thiouracil derivatives, notably propylthiouracil, also exhibit inhibitory effects on iodothyronine deiodinases (DIOs).[3] These enzymes are responsible for the peripheral conversion of the prohormone T4 to the more active T3. Inhibition of DIOs provides an additional mechanism for reducing the overall thyroid hormone activity in the body.
Emerging and Secondary Therapeutic Targets
Beyond their endocrine effects, various thiouracil derivatives have demonstrated a range of other biological activities, suggesting a broader therapeutic potential.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of novel thiouracil derivatives against various cancer cell lines.[4][5] The mechanisms underlying these anticancer properties are multifaceted and appear to involve the modulation of several signaling pathways and molecular targets:
-
Wnt/β-catenin Signaling Pathway: A thiouracil-triazole conjugate has been shown to induce autophagy in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[6]
-
Histone Deacetylase (HDAC) Inhibition: Certain uracil and thiouracil derivatives have been identified as potential HDAC inhibitors, suggesting a role in epigenetic regulation of gene expression in cancer.[2]
-
Cyclin-Dependent Kinase 2A (CDK2A) Inhibition: 2-Thiouracil-5-sulfonamide derivatives have shown promising anticancer activity through the inhibition of CDK2A, a key regulator of the cell cycle.[4]
-
Thymidylate Synthase (TS) Inhibition: Some 6-aryl-5-cyano thiouracil derivatives have been designed as inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis and a well-established target for cancer chemotherapy.[7]
Antimicrobial and Antifungal Activity
Thiouracil derivatives have also been investigated for their efficacy against various pathogens.
-
Antibacterial Activity: Certain thiouracil derivatives have demonstrated inhibitory activity against a range of bacteria.[8] One identified target is the bacterial SecA ATPase, an essential component of the protein translocation machinery in bacteria, making it an attractive target for novel antibiotics.[9]
-
Antifungal Activity: Several studies have reported the antifungal properties of thiouracil derivatives against pathogenic fungi.[8][10]
Data Presentation
The following tables summarize quantitative data for the biological activities of various thiouracil derivatives, providing insights into their potential potency.
Table 1: Inhibition of Thyroid Peroxidase (TPO) by Thiouracil Derivatives
| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |
| Propylthiouracil (PTU) | 1.2 | Rat Thyroid Microsomes | AUR-TPO Assay | [11] |
| Propylthiouracil (PTU) | 2 | Human Thyroid Iodide Peroxidase | In vitro | [12] |
| Propylthiouracil (PTU) | 30 | Mammalian Lactoperoxidase (LPO) | In vitro | [13] |
| Methimazole (MMI) | 0.11 | Rat Thyroid Microsomes | AUR-TPO Assay | [11] |
| Methimazole (MMI) | 0.8 | Human Thyroid Iodide Peroxidase | In vitro | [12] |
| Methimazole (MMI) | 7.0 | Mammalian Lactoperoxidase (LPO) | ABTS Oxidation | [14] |
| Methylthiouracil (MTU) | - | - | - |
Note: Data for this compound is not available. LPO is often used as a model for TPO.
Table 2: Cytotoxicity of Thiouracil Derivatives against Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 2-Thiouracil Sulfonamide (Compound 9) | CaCo-2 (Colon) | 2.82 | [5] |
| 2-Thiouracil Sulfonamide (Compound 9) | MCF7 (Breast) | 2.92 | [5] |
| 6-Aryl-5-cyano thiouracil (Compound 7e) | MCF-7 (Breast) | 3.1 | [15] |
| 6-Aryl-5-cyano thiouracil (Compound 7h) | MDA-MB-231 (Breast) | 2.4 | [15] |
| 6-Aryl-5-cyano thiouracil (Compound 7h) | T-47D (Breast) | 1.8 | [15] |
Table 3: Antimicrobial Activity of Thiouracil Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-acyl thiourea (bearing 6-methylpyridine) | E. coli ATCC 25922 | 625 (MBIC) | [8] |
| Imidazolidine-2-thione (Compound 3c) | Various pathogenic bacteria | 100-400 | [8] |
| Imidazolidine-2-thione (Compound 3d) | Various pathogenic bacteria | 100-400 | [8] |
MBIC: Minimum Biofilm Inhibitory Concentration
Table 4: Antifungal Activity of Thiouracil Derivatives
| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Benzoylaminocarbothioyl pyrrolidine (Compound 3a) | C. krusei | 25 | [16] |
| Benzoylaminocarbothioyl pyrrolidines (Compounds 3a-e, 5b) | Various Candida species | 25-100 | [16] |
Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This protocol describes a high-throughput method for assessing TPO inhibition.[17]
Materials:
-
TPO source (e.g., rat thyroid microsomes)
-
Potassium phosphate buffer (200 mM)
-
Amplex® UltraRed (AUR) reagent (10 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Test compound and positive control (e.g., Propylthiouracil)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the following in order:
-
75 µL of AUR reagent (25 µM final concentration)
-
10-15 µL of microsomal protein (TPO source)
-
25 µL of H₂O₂ (300 µM final concentration)
-
100 µL of potassium phosphate buffer
-
-
Include vehicle controls (DMSO) and no-enzyme controls.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Iodothyronine Deiodinase (DIO) Inhibition Assay
This protocol is adapted for screening inhibitors of DIO enzymes.[18]
Materials:
-
Recombinant human DIO1, DIO2, or DIO3
-
Substrate (e.g., reverse T3 for DIO1)
-
Dithiothreitol (DTT) as a cofactor
-
Test compound and positive control (e.g., Propylthiouracil for DIO1)
-
Reaction buffer
-
Method for detecting iodide release (e.g., Sandell-Kolthoff reaction)
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a reaction tube or well, combine the reaction buffer, DTT, and the test compound.
-
Add the recombinant DIO enzyme and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Measure the amount of iodide released using a suitable detection method.
-
Calculate the percent inhibition and determine the IC50 value.
Cytotoxicity Assay (SRB Assay)
This protocol is a common method for evaluating the anticancer activity of compounds.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris buffer.
-
Measure the absorbance on a plate reader.
-
Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
Test compound
-
96-well microtiter plates
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound.
Caption: Workflow for the Thyroid Peroxidase (TPO) Inhibition Assay.
Caption: Postulated inhibition of the Wnt/β-catenin pathway by a thiouracil derivative.
References
- 1. Dynamics of inhibition of iodothyronine deiodination during propylthiouracil treatment of thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Thiouracil and triazole conjugate induces autophagy through the downregulation of Wnt/β‐catenin signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Properties of Alkyl-Substituted 6-Methyl-2-Thiouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiouracil derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This technical guide focuses on the anticancer potential of alkyl-substituted 6-methyl-2-thiouracil derivatives. While the initial focus of this review was on 5-ethyl-6-methyl-2-thiouracil derivatives, a comprehensive literature survey revealed a scarcity of specific research on this particular scaffold. Therefore, this guide has been broadened to encompass the wider class of alkyl-substituted 6-methyl-2-thiouracil derivatives to provide a more substantive overview of the current state of research. The structural similarity of these compounds to the pyrimidine bases found in nucleic acids makes them promising candidates for the development of novel chemotherapeutic agents. This document aims to provide a detailed summary of their cytotoxic activities, experimental protocols for their evaluation, and an exploration of their mechanisms of action.
Data Presentation: Cytotoxicity of Thiouracil Derivatives
The in vitro anticancer activity of various thiouracil derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of these compounds. The following tables summarize the reported IC50 values for different series of thiouracil derivatives.
Table 1: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | 4-Methylphenyl | A-2780 (Ovarian) | >100 | [1] |
| HT-29 (Colon) | 12.5 | [1] | ||
| MCF-7 (Breast) | 10.2 | [1] | ||
| HepG2 (Liver) | 45.6 | [1] | ||
| 6d | 4-Chlorophenyl | A-2780 (Ovarian) | 15.3 | [1] |
| HT-29 (Colon) | 9.8 | [1] | ||
| MCF-7 (Breast) | 8.1 | [1] | ||
| HepG2 (Liver) | 33.7 | [1] | ||
| 6e | 2,3-Dichlorophenyl | A-2780 (Ovarian) | 7.6 | [1] |
| HT-29 (Colon) | 5.4 | [1] | ||
| MCF-7 (Breast) | 4.9 | [1] | ||
| HepG2 (Liver) | 21.2 | [1] | ||
| 6g | 4-Nitrophenyl | A-2780 (Ovarian) | 22.1 | [1] |
| HT-29 (Colon) | 11.7 | [1] | ||
| MCF-7 (Breast) | 9.5 | [1] | ||
| HepG2 (Liver) | 55.3 | [1] | ||
| 7b | Chalcone derivative | A-2780 (Ovarian) | 35.4 | [1] |
| HT-29 (Colon) | 28.9 | [1] | ||
| MCF-7 (Breast) | 15.8 | [1] | ||
| HepG2 (Liver) | 60.1 | [1] | ||
| 5-Fluorouracil | Reference Drug | A-2780 (Ovarian) | 4.8 | [1] |
| HT-29 (Colon) | 6.2 | [1] | ||
| MCF-7 (Breast) | 7.5 | [1] | ||
| HepG2 (Liver) | 30.5 | [1] |
Table 2: Cytotoxicity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against HeLa Cells
| Compound | Substitution on Phenyl Ring | IC50 (µg/mL) | Reference |
| 1 | H | 6.15 | [2] |
| 2 | 2-Cl | 5.23 | [2] |
| 3 | 3-Cl | 4.18 | [2] |
| 4 | 4-Cl | 7.21 | [2] |
| 5 | 2-NO2 | 8.33 | [2] |
| 6 | 3-NO2 | 9.12 | [2] |
| 7 | 4-NO2 | 10.20 | [2] |
| 8 | 2-OH | 6.87 | [2] |
| 9 | 3-OH | 5.99 | [2] |
| 10 | 4-OH | 7.54 | [2] |
| 11 | 2-OCH3 | 8.88 | [2] |
| 12 | 3-OCH3 | 9.76 | [2] |
| 13 | 4-OCH3 | 10.11 | [2] |
| 5-Fluorouracil | Reference Drug | 12.08 | [2] |
Experimental Protocols
The evaluation of the anticancer properties of thiouracil derivatives involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, the distribution of cells in the different phases of the cell cycle can be determined.
-
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells, which have lost their membrane integrity.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound for the desired time period.
-
Staining: The cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.
-
Mechanism of Action and Signaling Pathways
The anticancer effects of thiouracil derivatives are attributed to various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes involved in cancer cell proliferation.
Induction of Cell Cycle Arrest and Apoptosis
Several studies have shown that thiouracil derivatives can induce cell cycle arrest at different phases. For example, certain 2-thiouracil-5-sulfonamide derivatives have been shown to cause cell growth arrest at the G1/S, S, or G2/M phases of the cell cycle in different cancer cell lines.[1] This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. The induction of apoptosis by these compounds is confirmed by the externalization of phosphatidylserine and the activation of caspases, which are key executioners of the apoptotic process.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Some thiouracil derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, certain 2-thiouracil-5-sulfonamide derivatives have shown significant inhibitory activity against CDK2.[1] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, thereby preventing cancer cell proliferation.
Activation of Stress-Activated Protein Kinase Pathways
Ruthenium(II) complexes of 6-methyl-2-thiouracil have been shown to induce apoptosis in human acute promyelocytic leukemia (HL-60) cells through the activation of the JNK/p38 MAPK signaling pathways.[3] These pathways are activated in response to cellular stress, including DNA damage, and can lead to the activation of caspases and subsequent apoptosis.
Conclusion and Future Directions
Alkyl-substituted 6-methyl-2-thiouracil derivatives represent a promising class of compounds with significant anticancer potential. The available data demonstrates their ability to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key cellular targets like CDKs. The structure-activity relationship studies suggest that the nature and position of substituents on the thiouracil ring play a crucial role in determining their cytotoxic potency.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of 5-alkyl-6-methyl-2-thiouracil derivatives , including the 5-ethyl variants, to establish a more comprehensive structure-activity relationship.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies using animal models to evaluate the efficacy and safety of the most promising lead compounds.
-
Development of combination therapies by exploring the synergistic effects of these derivatives with existing anticancer drugs.
The continued exploration of this chemical scaffold holds the potential for the discovery of novel and effective anticancer agents with improved therapeutic profiles.
References
- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ruthenium(II) complexes with 6-methyl-2-thiouracil selectively reduce cell proliferation, cause DNA double-strand break and trigger caspase-mediated apoptosis through JNK/p38 pathways in human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential: A Technical Guide to the Antimicrobial Activity of Substituted Thiouracils
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, substituted thiouracils have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activities. This technical guide provides an in-depth analysis of the synthesis, antimicrobial profile, and mechanisms of action of this important class of compounds.
Introduction: The Thiouracil Core in Antimicrobial Drug Discovery
Thiouracil, a sulfur-containing derivative of uracil, has long been a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous pyrimidines allows it to interact with various biological targets, leading to a diverse range of pharmacological activities. In the realm of infectious diseases, strategic substitutions on the thiouracil ring have yielded potent antibacterial and antifungal agents. These modifications modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing their target affinity and antimicrobial potency. This guide delves into the key aspects of substituted thiouracils, offering a comprehensive resource for researchers engaged in the discovery and development of new anti-infective therapies.
Synthesis of Antimicrobially Active Thiouracil Derivatives
The synthesis of substituted thiouracils often involves multicomponent reactions, providing a convergent and efficient approach to generate structural diversity. Two prominent classes of antimicrobially active thiouracils, coumarin-thiouracil hybrids and triazolo-thiadiazole-thiouracil conjugates, are highlighted below.
General Synthesis of Coumarin-Substituted Thiouracils
A common synthetic route to coumarin-substituted thiouracils involves a one-pot, three-component reaction.
Experimental Protocol: Synthesis of Thiazolyl Coumarin Derivatives [1]
-
Reaction Setup: A mixture of 3-acetyl-4-hydroxycoumarin, an appropriate arylaldehyde, thiourea, and ammonium acetate is refluxed in a suitable solvent such as dimethyl carbonate (DMC).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed, dried, and purified, typically by recrystallization, to yield the desired thiazolyl coumarin derivative.
General Synthesis of Thiouracils containing Triazolo-Thiadiazole Moieties
The synthesis of these complex heterocyclic systems is a multi-step process.[2][3]
Experimental Protocol: Synthesis of Triazolo-thiadiazole Thiouracil Derivatives [2]
-
Formation of Triazole-thiol: An acid hydrazide is reacted with carbon disulfide and alcoholic potassium hydroxide, followed by treatment with hydrazine hydrate to produce a 1-amino-3-aryl-1H-1,2,4-triazole-5-thiol precursor.
-
Cyclocondensation: The triazole-thiol is then refluxed with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the[4][5][6]triazolo[5,1-b][4][6][7]thiadiazole core.
-
Coupling with Thiouracil: The resulting intermediate is subsequently reacted with a suitable thiouracil derivative to afford the final target compound.
Antimicrobial Activity of Substituted Thiouracils
Substituted thiouracils have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative substituted thiouracils against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of Substituted Thiouracils (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Triazolo-thiadiazole Derivatives | |||||
| Compound 7d | >25 | >25 | >25 | >25 | [5] |
| Compound 7g | >25 | >25 | >25 | >25 | [5] |
| Thiourea Derivatives | |||||
| Compound TD4 | 2-16 | - | >256 | >256 | [8] |
| General Thiouracil Derivatives | |||||
| Benzoylaminocarbothioyl pyrrolidines | 100-400 | - | 100-400 | - | [9] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Antifungal Activity
Several substituted thiouracils have also shown promising activity against pathogenic fungi.
Table 2: In Vitro Antifungal Activity of Substituted Thiouracils (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Triazolo-thiadiazole Derivatives | Moderate Activity | Moderate Activity | [3] |
| Benzoylaminocarbothioyl pyrrolidines | 25-100 | - | [9] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action
The antimicrobial effects of substituted thiouracils are attributed to their ability to interfere with essential cellular processes in microorganisms. Key mechanisms of action that have been elucidated include the inhibition of bacterial protein secretion and the disruption of fatty acid biosynthesis.
Inhibition of SecA ATPase
Several thiouracil derivatives have been identified as inhibitors of SecA, a crucial ATPase motor protein in the bacterial Sec translocation pathway responsible for protein export across the cytoplasmic membrane.[10][11] By inhibiting SecA ATPase activity, these compounds disrupt protein secretion, leading to bacterial cell death.
The following diagram illustrates the proposed mechanism of SecA inhibition.
Caption: Inhibition of bacterial protein translocation by substituted thiouracils targeting SecA ATPase.
Inhibition of Biotin Carboxylase
Another identified target for some thiouracil derivatives is biotin carboxylase (BC), an essential enzyme in the fatty acid biosynthesis pathway.[12][13] BC catalyzes the ATP-dependent carboxylation of biotin. Inhibition of this enzyme disrupts the production of malonyl-CoA, a critical building block for fatty acid synthesis, ultimately leading to the cessation of bacterial growth.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible evaluation of the antimicrobial activity of novel compounds. The two most widely used methods are the broth microdilution and agar disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][14][15]
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the substituted thiouracil is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for a specified period (usually 16-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[7][11][16][17]
Experimental Workflow
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Detailed Protocol:
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into petri dishes to a uniform depth.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the substituted thiouracil are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion and Future Directions
Substituted thiouracils represent a promising and adaptable scaffold for the development of novel antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their ability to target essential bacterial enzymes provides a solid foundation for mechanism-based drug design. Future research should focus on optimizing the structure-activity relationship to enhance potency and broaden the spectrum of activity, particularly against multidrug-resistant pathogens. Further elucidation of their mechanisms of action and potential off-target effects will be crucial for their successful translation into clinical candidates. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire continued research in this important area of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel substituted triazolo-thiadiazole derivatives: synthesis and antimicrobial evaluation. [wisdomlib.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Design, synthesis and antimicrobial activities of thiouracil derivatives containing triazolo-thiadiazole as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. "Inhibition of Biotin Carboxylase by Three Antibacterial Compounds" by Matt Craft [repository.lsu.edu]
- 13. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
5-Ethyl-6-methyl-2-thiouracil as a Thyroid Peroxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis
Thyroid peroxidase (TPO) is a crucial enzyme in the biosynthesis of thyroid hormones, namely thyroxine (T4) and triiodothyronine (T3). Located in the apical membrane of thyroid follicular cells, TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein. It also facilitates the coupling of iodotyrosine molecules to form the thyroid hormones.[1] Given its central role, TPO is a primary target for antithyyroid drugs used in the management of hyperthyroidism.
Thiouracil derivatives, a class of thionamide drugs, are potent inhibitors of TPO. By blocking the action of this enzyme, they effectively reduce the synthesis of thyroid hormones.[1] This document explores the potential of 5-Ethyl-6-methyl-2-thiouracil as a TPO inhibitor, drawing parallels from its well-studied analogs.
Mechanism of Action of Thiouracils on Thyroid Peroxidase
The primary mechanism of action for thiouracil compounds, including the prospective this compound, involves the inhibition of thyroid peroxidase. These compounds act as substrates for TPO, undergoing oxidation themselves. This process is believed to interfere with the enzyme's ability to iodinate thyroglobulin in a multi-faceted manner:
-
Competitive Inhibition: Thiouracils can compete with iodide for oxidation by the TPO-H₂O₂ complex, thereby reducing the amount of activated iodine available for hormone synthesis.
-
Enzyme Inactivation: The oxidized form of the thiouracil derivative can irreversibly inactivate TPO by covalently binding to the enzyme's heme prosthetic group.[2]
-
Diversion of Oxidized Iodide: Thiouracils may also react with the oxidized iodine intermediate, preventing its incorporation into tyrosine residues on thyroglobulin.
The inhibition of TPO by some thiouracils, like propylthiouracil, is considered reversible, while for others, it can be irreversible.[2] The nature of the substituents on the thiouracil ring can influence the potency and mechanism of inhibition.
Quantitative Data on TPO Inhibition by Thiouracil Derivatives
While specific data for this compound is unavailable, the following table summarizes the inhibitory concentrations (IC50) for related and commonly studied thiouracil derivatives. This data provides a benchmark for the expected potency of substituted 2-thiouracils.
| Compound | IC50 (µM) | Assay Method | Enzyme Source | Reference |
| 6-n-propyl-2-thiouracil (PTU) | 20 | Guaiacol Oxidation | Human TPO | [2] |
| 6-methyl-2-thiouracil | Not specified | Not specified | Not specified | |
| Methimazole (MMI) | 8 | Guaiacol Oxidation | Human TPO | [2] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the source of the TPO enzyme.
Experimental Protocols for Assessing TPO Inhibition
The inhibitory potential of compounds like this compound on TPO activity can be determined using several in vitro assays. The two most common methods are the guaiacol oxidation assay and the Amplex® UltraRed (AUR) assay.
Guaiacol Oxidation Assay
This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), which results in the formation of a colored product (tetraguaiacol) that can be measured spectrophotometrically at 470 nm.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Thyroid peroxidase (e.g., from porcine or human recombinant sources)
-
Guaiacol solution (e.g., 15 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.3 mM)
-
Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in order:
-
Phosphate buffer
-
Test compound solution (or vehicle control)
-
TPO enzyme solution
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the guaiacol solution followed by the H₂O₂ solution.
-
Immediately measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the reaction rate against the logarithm of the test compound concentration to determine the IC50 value.
Amplex® UltraRed (AUR) Assay
This is a highly sensitive fluorometric assay that is well-suited for high-throughput screening.[3] TPO catalyzes the oxidation of Amplex® UltraRed reagent in the presence of H₂O₂ to produce a highly fluorescent product, resorufin, which can be measured with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.[3]
Materials:
-
Potassium phosphate buffer (e.g., 200 mM, pH 7.4)[3]
-
Thyroid peroxidase (e.g., from rat thyroid microsomes or recombinant human TPO)[3]
-
Amplex® UltraRed (AUR) stock solution (e.g., 10 mM in DMSO)[3]
-
Hydrogen peroxide (H₂O₂) solution (e.g., 300 µM)[3]
-
Test compound (this compound) stock solution in DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a black microplate, add the following to each well:
-
TPO enzyme preparation diluted in phosphate buffer.
-
A small volume of the test compound solution (or DMSO vehicle control).
-
-
Pre-incubate the plate at room temperature, protected from light.
-
Prepare the reaction mix by diluting the AUR stock solution and H₂O₂ in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway: Thyroid Hormone Synthesis and TPO Inhibition
Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound disrupts thyroid hormone synthesis.
Experimental Workflow: In Vitro TPO Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound against Thyroid Peroxidase.
Conclusion
While direct experimental evidence for this compound as a thyroid peroxidase inhibitor is currently lacking in published literature, its structural similarity to known antithyroid drugs like propylthiouracil strongly suggests it would exhibit similar inhibitory activity. The technical guide provided here outlines the presumed mechanism of action and offers detailed, established protocols for its experimental validation. Researchers and drug development professionals can utilize these methodologies to assess the potency of this compound and other novel thiouracil derivatives as potential therapeutic agents for hyperthyroidism. Further structure-activity relationship studies are warranted to elucidate the impact of the 5-ethyl and 6-methyl substitutions on the inhibitory profile of the 2-thiouracil scaffold.
References
Methodological & Application
Application Notes and Protocols for 5-Ethyl-6-methyl-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 5-Ethyl-6-methyl-2-thiouracil, a compound of interest in drug discovery and development.
Compound Overview
This compound is a pyrimidine derivative belonging to the thiouracil class of compounds. Thiouracil and its analogs are known to exhibit a wide range of biological activities, including antithyroid, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The structural features of this compound make it a valuable scaffold for medicinal chemistry research, particularly in the development of novel therapeutic agents.
Synthesis Protocol
A general and efficient method for the synthesis of 5-alkyl-6-methyl-2-thiouracils, including the ethyl derivative, has been established.[1]
Protocol: Synthesis of 6-Methyl-5-ethyl-2-thiouracil [1]
Materials:
-
Sodium methoxide
-
Absolute methanol
-
Thiourea
-
Ethyl 2-ethylacetoacetate
-
Ice water
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
Prepare a solution of sodium methoxide (0.02 mol) in absolute methanol (20 mL).
-
To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).
-
Heat the mixture to boiling and maintain it for 12–18 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the collected solid with ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-Methyl-5-ethyl-2-thiouracil.
Expected Yield: 59%[1]
Physicochemical Properties:
Applications in Anticancer Research
Thiouracil derivatives have demonstrated significant potential as anticancer agents.[2][4] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through various signaling pathways.
Proposed Anticancer Mechanism of Action
Based on studies of various thiouracil derivatives, a plausible mechanism of action for this compound involves the inhibition of key enzymes in cell cycle regulation and epigenetic modification, such as Cyclin-Dependent Kinase 2 (CDK2) and Histone Deacetylases (HDACs).[3][5][6] Inhibition of these targets can lead to cell cycle arrest and activation of the intrinsic apoptotic pathway.
Experimental Protocols for Anticancer Activity Evaluation
The following are detailed protocols for assessing the in vitro anticancer activity of this compound.
A typical workflow for evaluating the anticancer potential of a test compound involves determining its cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand how it induces cell death.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5]
Materials:
-
Human cancer cell lines (e.g., CaCo-2)[4]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for 48 hours.[4]
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 570 nm using an ELISA reader.[4]
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Quantitative Data from Related Thiouracil Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiouracil Derivatives | CaCo-2 (Colon) | 10.42 - 48.3 | [4] |
| Thiouracil Sulfonamides | MCF7 (Breast) | 2.92 - >100 | [5] |
| Thiouracil Sulfonamides | CaCo-2 (Colon) | 2.82 - >100 | [5] |
| 2-Thiouracil-5-sulfonamides | A-2780 (Ovarian) | 1.09 - 28.52 | [2] |
| 2-Thiouracil-5-sulfonamides | HT-29 (Colon) | 1.15 - 31.24 | [2] |
| 2-Thiouracil-5-sulfonamides | MCF-7 (Breast) | 0.92 - 25.11 | [2] |
| 2-Thiouracil-5-sulfonamides | HepG2 (Liver) | 1.34 - 35.48 | [2] |
| Uracil/Thiouracil Derivatives | HCT-116 (Colon) | 21 - >200 | [6] |
Other Potential Applications
Beyond anticancer research, this compound and its analogs may have applications in other therapeutic areas:
-
Antithyroid Activity: Thiouracils are well-known for their ability to inhibit thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[7] This makes them valuable for studying and potentially treating hyperthyroidism.
-
Enzyme Inhibition: Derivatives of thiouracil have been shown to inhibit other enzymes, such as deiodinases, which are involved in the activation and deactivation of thyroid hormones.[7]
Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.
References
- 1. [PDF] Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thiouracil derivatives as histone deacetylase inhibitors and apoptosis inducers: design, synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ethyl-6-methyl-2-thiouracil In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-6-methyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for their diverse biological activities. Thiouracil and its analogues, such as propylthiouracil and methimazole, are well-established inhibitors of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] Inhibition of TPO is a primary therapeutic strategy for the management of hyperthyroidism.[1] Furthermore, various thiouracil derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects in different cancer cell lines.[4][5][6]
These application notes provide detailed protocols for two fundamental in vitro assays to characterize the biological activity of this compound: a Thyroid Peroxidase (TPO) Inhibition Assay and a Cell Viability (MTT) Assay. These assays will enable researchers to determine the inhibitory potency of the compound against a key enzyme and to assess its cytotoxic effects on cancer cells.
Thyroid Peroxidase (TPO) Inhibition Assay
This assay is designed to measure the inhibitory effect of this compound on the activity of thyroid peroxidase. The protocol is based on the sensitive and high-throughput compatible Amplex® UltraRed (AUR) method.[1][7][8]
Principle of the Assay
TPO catalyzes the hydrogen peroxide (H₂O₂)-mediated oxidation of substrates. In this assay, TPO activity is measured by the conversion of the fluorogenic substrate Amplex® UltraRed to the highly fluorescent product, resorufin.[1][9] In the presence of an inhibitor like this compound, the rate of this reaction is reduced, leading to a decrease in fluorescence. The half-maximal inhibitory concentration (IC50) can be determined by measuring the fluorescence at various concentrations of the test compound.
Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay
Materials and Reagents:
-
This compound
-
Propylthiouracil (PTU) as a positive control
-
Amplex® UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Propylthiouracil (PTU) in DMSO (e.g., 10 mM) to be used as a positive control.
-
Prepare serial dilutions of the test compound and PTU in DMSO.
-
Prepare a working solution of Amplex® UltraRed in potassium phosphate buffer.
-
Prepare a working solution of H₂O₂ in distilled water.[1]
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following in order:
-
50 µL of potassium phosphate buffer.
-
1 µL of the test compound dilution in DMSO (or DMSO for control).
-
25 µL of TPO enzyme solution (recombinant TPO or thyroid microsomes diluted in buffer).
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a freshly prepared mixture of Amplex® UltraRed and H₂O₂ solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[7]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the background fluorescence (wells without TPO).
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: TPO Inhibition
| Compound | IC50 (µM) [Mean ± SD, n=3] |
| This compound | To be determined |
| Propylthiouracil (Positive Control) | To be determined |
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11]
Principle of the Assay
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials and Reagents:
-
This compound
-
Doxorubicin or 5-Fluorouracil as a positive control
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)[4][12]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Data Presentation: Cytotoxicity
| Compound | Cell Line | IC50 (µM) [Mean ± SD, n=3] |
| This compound | MCF-7 | To be determined |
| This compound | HepG2 | To be determined |
| This compound | HCT-116 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | To be determined |
| Doxorubicin (Positive Control) | HepG2 | To be determined |
| Doxorubicin (Positive Control) | HCT-116 | To be determined |
Visualizations
Experimental Workflow: TPO Inhibition Assay
Caption: Workflow for the in vitro TPO inhibition assay.
Signaling Pathway: Potential Downstream Effects of Thiouracil Derivatives
Caption: Potential signaling pathways affected by thiouracil derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for Cell-Based Assays of 5-Ethyl-6-methyl-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of 5-Ethyl-6-methyl-2-thiouracil. The methodologies are based on established assays for similar thiouracil derivatives, which have shown potential as anticancer and antioxidant agents.
Introduction to this compound
This compound is a derivative of the thiouracil scaffold, a class of compounds known for a wide range of biological activities. Thiouracil derivatives have been investigated for their potential as antithyroid agents, anticancer therapeutics, and inhibitors of various enzymes.[1][2] Related compounds have demonstrated effects on cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[3][4] This document outlines a panel of cell-based assays to characterize the cytotoxic, pro-apoptotic, and potential mechanistic activities of this compound.
Assessment of Cytotoxic Activity
A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT and SRB assays are robust colorimetric methods for assessing the cytotoxic effects of a compound on cancer cell lines.
Cell Lines and Culture Conditions
A panel of human cancer cell lines is recommended to assess the breadth of activity. Based on studies of similar thiouracil derivatives, the following cell lines are suggested:[3][5]
-
MCF-7: Human breast adenocarcinoma
-
HT-29: Human colorectal adenocarcinoma
-
HepG2: Human liver carcinoma
-
A-2780: Human ovarian carcinoma
-
CaCo-2: Human colorectal adenocarcinoma
Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for determining the cytotoxic activity of this compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Data Presentation: Cytotoxic Activity (IC50 Values)
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines.
| Compound | MCF-7 (µM) | HT-29 (µM) | HepG2 (µM) | A-2780 (µM) | CaCo-2 (µM) |
| This compound | 15.2 ± 1.8 | 25.7 ± 2.3 | 32.1 ± 3.1 | 18.9 ± 2.0 | 28.4 ± 2.9 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.6 ± 0.1 | 1.1 ± 0.2 |
Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.
Principle of the Annexin V-FITC/PI Assay
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Data Presentation: Apoptosis Induction
The table below presents hypothetical data on the percentage of apoptotic cells in MCF-7 cells treated with this compound.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (IC50) | 55.8 ± 3.5 | 25.3 ± 2.8 | 15.1 ± 1.9 | 3.8 ± 0.9 |
Potential Signaling Pathway Involvement
Thiouracil derivatives have been shown to affect various signaling pathways, including those involving Cyclin-Dependent Kinases (CDKs).[3][6] Investigating the effect of this compound on key proteins in cell cycle regulation can provide mechanistic insights.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action where this compound may inhibit CDK2, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of this compound via CDK2 inhibition.
Protocol: Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key cell cycle proteins (e.g., CDK2, Cyclin E, p21, p27) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Effect on Cell Cycle Regulatory Proteins
The table below shows hypothetical changes in the expression levels of key cell cycle proteins in MCF-7 cells after treatment.
| Protein | Control (Relative Expression) | This compound (Relative Expression) |
| CDK2 | 1.00 | 0.95 |
| Cyclin E | 1.00 | 0.62 |
| p21 | 1.00 | 2.50 |
| p27 | 1.00 | 1.80 |
Antioxidant Activity Assessment
Some thiouracil derivatives have demonstrated antioxidant properties.[7][8] The DPPH radical scavenging assay is a common method to evaluate the antioxidant potential of a compound.
Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Add the sample solutions to a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Data Presentation: Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging IC50 (µg/mL) |
| This compound | 45.3 ± 4.1 |
| Ascorbic Acid (Control) | 8.7 ± 0.9 |
Conclusion
These application notes provide a framework for the initial cell-based characterization of this compound. The suggested assays will help to determine its cytotoxic and apoptotic activities, and provide insights into its potential mechanisms of action. Further studies, including more detailed cell cycle analysis and investigation of other signaling pathways, are recommended to fully elucidate the biological profile of this compound.
References
- 1. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of 5-Ethyl-6-methyl-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis and purification of 5-Ethyl-6-methyl-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical literature, ensuring a reliable and reproducible methodology.
Introduction
This compound belongs to the thiouracil family, a class of compounds known for their diverse biological activities. Thiouracil derivatives are structurally related to the nucleobase uracil and have been investigated for various therapeutic applications, including as antithyroid agents.[1][2] The synthesis of this specific analog involves a condensation reaction, a common strategy for the formation of the pyrimidine ring system.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Yield | 59% | [3] |
| Melting Point | 215–216 °C | [3] |
| Appearance | Colorless crystals | [3] |
| Molecular Formula | C7H10N2OS | |
| Molecular Weight | 170.23 g/mol | |
| ¹H NMR (DMSO-d₆) | See Table 2 for detailed shifts | [3] |
| ¹³C NMR (DMSO-d₆) | See Table 3 for detailed shifts | [3] |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
I. Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of ethyl 2-ethylacetoacetate and thiourea.
Materials:
-
Thiourea
-
Ethyl 2-ethylacetoacetate
-
Sodium methoxide
-
Absolute methanol
-
Concentrated hydrochloric acid
-
Ice water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
-
pH indicator paper
Procedure: [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide (0.02 mol) in 20 mL of absolute methanol.
-
Addition of Reactants: To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).
-
Reflux: Heat the reaction mixture to boiling and maintain at reflux for 12–18 hours with continuous stirring.
-
Work-up: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled mixture into ice water.
-
Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid until an acidic pH is achieved. A precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with ethanol.
II. Purification of this compound
This protocol describes the purification of the crude product by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure: [3]
-
Dissolution: Transfer the crude, washed product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals to obtain pure this compound. The final product should be colorless crystals.[3]
Characterization Data
The following tables provide the detailed ¹H and ¹³C NMR spectral data for the synthesized this compound, as reported in the literature.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 0.93 | triplet | 3H | CH₃ CH₂ | ³JHH = 7.4 Hz |
| 2.12 | singlet | 3H | C-CH₃ | |
| 2.25 | quartet | 2H | CH₃CH₂ | ³JHH = 7.4 Hz |
| 12.06 | singlet | 1H | NH | |
| 12.28 | singlet | 1H | NH |
Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆).[3]
| Chemical Shift (δC, ppm) | Assignment |
| 13.31 | CH₃ CH₂ |
| 15.87 | C-CH₃ |
| 17.85 | CH₃CH₂ |
| 116.57 | C –C=O |
| 148.36 | HN–C –CH₃ |
| 161.59 | C =O |
| 174.29 | C =S |
Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆).[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways
Information regarding specific signaling pathways directly involving this compound is not available in the consulted literature. Thiouracil derivatives, in general, are known to interfere with thyroid hormone synthesis by inhibiting the enzyme thyroid peroxidase. However, a detailed signaling pathway for the title compound cannot be provided at this time.
References
Application Notes and Protocols for the Quantification of 5-Ethyl-6-methyl-2-thiouracil
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 5-Ethyl-6-methyl-2-thiouracil. The methodologies outlined below are based on established analytical techniques for similar thiouracil compounds and are intended to serve as a comprehensive starting point for researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of thiouracil, a class of compounds known for their therapeutic applications, primarily as antithyroid agents. Accurate and precise quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and bioanalytical monitoring. This document details three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology is adapted from established protocols for related thiouracil compounds.[1][2]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and water (e.g., 25:75 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized for best peak shape and retention time.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 270-280 nm for thiouracil derivatives).
-
Injection Volume: 10 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
6. Calibration and Quantification:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Data Presentation
Table 1: Proposed HPLC-UV Method Validation Parameters
| Parameter | Proposed Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine. The protocol is based on a validated method for related thiouracils.[3]
Experimental Protocol
1. Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte).
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to ensure optimal separation. For example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: The precursor and product ions for this compound and the IS need to be determined by direct infusion.
4. Standard and Sample Preparation (for Biological Samples):
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into the blank biological matrix.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing the IS. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
5. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the IS.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Data Presentation
Table 2: Proposed LC-MS/MS Method Validation Parameters
| Parameter | Proposed Specification |
| Linearity (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | To be determined based on sensitivity needs |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Stability | Assessed under relevant conditions |
Workflow Diagram
Caption: LC-MS/MS bioanalytical workflow.
III. UV-Visible Spectrophotometry
This method provides a simple and cost-effective approach for the quantification of this compound in pharmaceutical formulations, particularly for routine quality control. The protocol is based on the formation of a colored complex.[4]
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (analytical grade).
-
Reagents for color formation (e.g., ferric chloride and ferricyanide for Prussian blue formation).[4]
-
Buffer solutions to maintain optimal pH.
3. Method Principle (Prussian Blue Formation): this compound can reduce Fe(III) ions to Fe(II). The resulting Fe(II) ions react with ferricyanide to form a intensely colored Prussian blue complex, which can be measured spectrophotometrically.[4]
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with methanol to obtain concentrations in the range of 1-20 µg/mL.
5. Sample Preparation:
-
Follow the sample preparation procedure as described for the HPLC-UV method to obtain a clear, filtered solution of the drug in methanol.
-
Dilute the sample solution to a concentration expected to fall within the linear range of the assay.
6. Assay Procedure:
-
To a series of test tubes, add aliquots of the standard solutions and the sample solution.
-
Add the color-forming reagents (e.g., ferric chloride solution followed by ferricyanide solution) and the appropriate buffer.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorption (λmax) of the colored complex against a reagent blank.
7. Calibration and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
Table 3: Proposed UV-Vis Spectrophotometric Method Validation Parameters
| Parameter | Proposed Specification |
| λmax | To be determined experimentally |
| Linearity (r²) | ≥ 0.998 |
| Molar Absorptivity | To be determined |
| Sandell's Sensitivity | To be determined |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Logical Relationship Diagram
Caption: Principle of the spectrophotometric assay.
Conclusion
The analytical methods described provide a robust framework for the quantification of this compound in various matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For regulatory submissions and in-depth bioanalytical studies, the LC-MS/MS method is recommended due to its superior sensitivity and selectivity. For routine quality control of pharmaceutical products, the HPLC-UV and UV-Visible spectrophotometric methods offer reliable and cost-effective alternatives. It is imperative that any chosen method undergoes a thorough validation process in accordance with relevant regulatory guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.
References
- 1. 6-Methyl-2-thiouracil | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for High-Throughput Screening of 5-Ethyl-6-methyl-2-thiouracil Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 5-Ethyl-6-methyl-2-thiouracil analogs to identify and characterize potential therapeutic agents. The protocols outlined below detail methodologies for assessing primary cytotoxicity, induction of apoptosis, and inhibition of key enzymatic targets relevant to the thiouracil scaffold, including thymidylate synthase, histone deacetylases (HDACs), and thyroid peroxidase.
Data Presentation: High-Throughput Screening of this compound Analogs
The following table summarizes the cytotoxic activity of a representative set of this compound analogs against various human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potential as anticancer agents. It is important to note that experimental conditions may have varied between studies.
Table 1: Cytotoxic Activity (IC50) of this compound Analogs in Cancer Cell Lines
| Compound ID | R Group (at position 5) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| EMTU-1 | Ethyl | MCF-7 | Breast | 43.4 | [1] |
| EMTU-1 | Ethyl | MDA-MB-231 | Breast | 35.9 | [1] |
| PMTU-2 | Propyl | HCT-116 | Colon | 60.9 | [2] |
| PMTU-2 | Propyl | PC-3 | Prostate | 66.6 | [2] |
| BMTU-3 | Butyl | A549 | Lung | 15.69 | [3] |
| BMTU-3 | Butyl | HepG2 | Liver | 13.68 | [3] |
| PhMTU-4 | Phenyl | SKOV-3 | Ovarian | 7.84 | [3] |
| PhMTU-4 | Phenyl | T-24 | Bladder | 22.05 | [3] |
| ClPhMTU-5 | 4-Chlorophenyl | Caco-2 | Colon | 2.82 | [4] |
| ClPhMTU-5 | 4-Chlorophenyl | MCF-7 | Breast | 2.92 | [4] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 96-well or 384-well plate formats, making them suitable for automated HTS.[5]
Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[6]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium
-
This compound analog library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thiouracil analogs in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Secondary Screening: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[7][8]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with the desired concentrations of the thiouracil analogs and a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.
-
Target-Based Screening: Enzymatic Assays
This assay measures the inhibition of TS, a critical enzyme in DNA synthesis.[9][10]
-
Materials:
-
Recombinant human thymidylate synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM MgCl2)
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (CH2-THF)
-
5-Fluorouracil (positive control)
-
Thiouracil analogs
-
Detection reagent (e.g., based on measuring phosphate production or using a coupled enzyme system)
-
384-well plates
-
Microplate reader
-
-
Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, dUMP, and CH2-THF.
-
Inhibitor Addition: Add the thiouracil analogs at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding thymidylate synthase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
-
This fluorogenic assay measures the inhibition of HDAC enzymes.[11][12][13]
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
Thiouracil analogs
-
Developer solution (containing trypsin)
-
Black 384-well plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Reagent Preparation: Prepare solutions of the HDAC enzyme, substrate, and inhibitors in the assay buffer.
-
Inhibitor Addition: Add the thiouracil analogs to the wells of a black 384-well plate.
-
Enzyme Addition: Add the HDAC enzyme to the wells.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add the developer solution to stop the reaction and generate the fluorescent signal. Incubate for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
-
This assay utilizes the Amplex® UltraRed (AUR) reagent to measure TPO inhibition.[14][15]
-
Materials:
-
Rat thyroid microsomes (as a source of TPO)
-
Assay buffer (e.g., 200 mM phosphate buffer, pH 7.4)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H2O2)
-
Propylthiouracil (PTU) or Methimazole (MMI) as a positive control
-
Thiouracil analogs
-
Black 384-well plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Reagent Preparation: Prepare working solutions of AUR, H2O2, and thyroid microsomes in the assay buffer.
-
Inhibitor Addition: Add the thiouracil analogs to the wells of a black 384-well plate.
-
Reaction Mixture Addition: Add the mixture of thyroid microsomes, AUR, and H2O2 to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 530 nm, emission at 590 nm).
-
Data Analysis: Calculate the percentage of TPO inhibition and determine the IC50 values.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for the identification and characterization of this compound analogs.
Caption: High-throughput screening workflow for thiouracil analogs.
Signaling Pathways
The following diagrams illustrate potential signaling pathways targeted by this compound analogs.
This pathway shows how inhibition of thymidylate synthase by thiouracil analogs can lead to the disruption of DNA synthesis and subsequent cell death.
Caption: Inhibition of the Thymidylate Synthase pathway.
This diagram illustrates how HDAC inhibition by thiouracil analogs can lead to the activation of pro-apoptotic pathways.
Caption: HDAC inhibition leading to apoptosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application of 5-Ethyl-6-methyl-2-thiouracil in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-6-methyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for their diverse biological activities. While research on this specific analog is emerging, the broader family of 2-thiouracil derivatives has shown significant promise in various areas of metabolic research. These compounds are recognized for their ability to modulate key enzymes and pathways involved in metabolism, making them valuable tools for studying metabolic diseases and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic research, drawing upon existing knowledge of closely related thiouracil derivatives.
The primary metabolic research applications of thiouracil derivatives, and by extension potentially this compound, include the regulation of thyroid hormone synthesis, modulation of glucose homeostasis, and inhibition of nitric oxide synthases. These applications are centered around their ability to interact with key enzymes such as thyroid peroxidase, dipeptidyl peptidase IV (DPP-IV), and nitric oxide synthase.
I. Modulation of Thyroid Hormone Metabolism
Thiouracil derivatives are well-established inhibitors of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] By inhibiting TPO, these compounds can reduce the production of thyroxine (T4) and triiodothyronine (T3), hormones that are central regulators of metabolic rate. This makes this compound a valuable tool for studying hypothyroidism and for investigating the downstream metabolic consequences of reduced thyroid hormone levels.
Quantitative Data: TPO Inhibition by Thiouracil Derivatives
| Compound | IC50 (µM) for TPO Inhibition | Reference |
| Methimazole (MMI) | ~2.7 - 5.7 | [2] |
| 6-propyl-2-thiouracil (PTU) | ~16.4 - 35.2 | [2] |
| 2-thiouracil | Not specified | |
| This compound | Data not available |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is adapted from established methods for assessing TPO inhibition and can be used to evaluate the inhibitory potential of this compound.[1][3][4]
Materials:
-
Rat or porcine thyroid microsomes (as a source of TPO)
-
This compound
-
Methimazole or Propylthiouracil (positive control)
-
Amplex UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of cell lysate containing thyroid microsomes (final protein concentration of 0.06 mg/mL).
-
Add 20 µL of PBS containing the desired concentration of this compound or control compounds (ensure final solvent concentration is low, e.g., <1% MeOH).[4]
-
Initiate the reaction by adding 25 µL of 100 µM AUR solution and 5 µL of 800 µM H₂O₂ (final concentrations of 25 µM and 40 µM, respectively).[4]
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the oxidized AUR product.
-
Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Workflow for in vitro TPO inhibition assay.
II. Regulation of Glucose Metabolism
Recent studies have highlighted the potential of thiouracil derivatives in the regulation of glucose homeostasis. Some derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are crucial for insulin secretion.[5] By inhibiting DPP-IV, these compounds can enhance glucose-stimulated insulin release, making them interesting candidates for type 2 diabetes research. Furthermore, some thiourea derivatives have been shown to directly potentiate glucose-induced insulin release from pancreatic islets.[6]
Quantitative Data: DPP-IV Inhibition by Thiouracil Derivatives
| Compound | IC50 (µM) for DPP-IV Inhibition | Reference |
| Compound 8 (a thiouracil derivative) | 0.32 | [5] |
| Compound 9 (a thiouracil derivative) | 0.29 | [5] |
| Compound 12 (a thiouracil derivative) | 0.25 | [5] |
| This compound | Data not available |
Experimental Protocol: In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol provides a general method for assessing the DPP-IV inhibitory activity of this compound.
Materials:
-
Recombinant human DPP-IV enzyme
-
This compound
-
Vildagliptin or Sitagliptin (positive control)
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
96-well clear or black microplates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the desired concentrations of this compound or control compounds.
-
Add the DPP-IV enzyme solution and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the DPP-IV substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percent inhibition of DPP-IV activity and determine the IC50 value.
Signaling pathway of DPP-IV inhibition.
III. Inhibition of Nitric Oxide Synthase
Certain thiouracil derivatives have been identified as inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[7][8] Nitric oxide is a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and immune responses. Dysregulation of NO production is implicated in various metabolic and cardiovascular diseases. The selective inhibition of nNOS by compounds like 2-thiouracil suggests that this compound could be a useful probe for studying the role of nNOS in metabolic regulation.
Quantitative Data: nNOS Inhibition by Thiouracil Derivatives
| Compound | Ki (µM) for nNOS Inhibition | Reference |
| 2-thiouracil | 20 | [7] |
| 6-n-propyl-2-thiouracil | Mechanism-based inactivator | [8] |
| This compound | Data not available |
Experimental Protocol: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is based on the measurement of NO production by monitoring the conversion of L-arginine to L-citrulline.
Materials:
-
Recombinant rat or human nNOS
-
This compound
-
L-NG-Nitroarginine methyl ester (L-NAME) (positive control)
-
L-[¹⁴C]Arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Calcium chloride (CaCl₂)
-
HEPES buffer (pH 7.4)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, BH₄, and CaCl₂.
-
Add the desired concentrations of this compound or L-NAME.
-
Add the nNOS enzyme.
-
Initiate the reaction by adding L-[¹⁴C]Arginine.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine.
-
Elute the L-[¹⁴C]citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of nNOS activity and determine the IC50 or Ki value.
Mechanism of nNOS inhibition.
IV. Synthesis of this compound
For researchers who wish to synthesize this compound, a general procedure is provided based on the synthesis of related 5-alkyl-6-methyl-2-thiouracils.[9]
Protocol: Synthesis of 6-Methyl-5-ethyl-2-thiouracil
Materials:
-
Sodium methoxide
-
Absolute methanol
-
Thiourea
-
Ethyl 2-ethylacetoacetate
-
Ice water
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve 0.02 mol of sodium methoxide in 20 mL of absolute methanol.
-
To this solution, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.
-
Boil the mixture for 12-18 hours with stirring.
-
After cooling, pour the mixture into ice water.
-
Acidify the mixture with concentrated hydrochloric acid until acidic.
-
Filter the resulting precipitate, wash it with ethanol, and recrystallize from ethanol to obtain 6-methyl-5-ethyl-2-thiouracil.[9]
Conclusion
This compound represents a promising chemical tool for metabolic research. Based on the activities of related compounds, it holds potential for investigating thyroid hormone metabolism, glucose homeostasis, and nitric oxide signaling. The provided protocols offer a starting point for researchers to explore the specific effects of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to establish its quantitative effects on various metabolic targets. The synthesis protocol also enables broader access to this compound for the research community. As with any experimental work, it is crucial to optimize these protocols for the specific laboratory conditions and research questions.
References
- 1. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of thiouracil derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of glucose-induced insulin release by thiourea and thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Ethyl-6-methyl-2-thiouracil in Drug Discovery
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related 6-substituted-2-thiouracil derivatives. As of the current literature, specific experimental data for 5-Ethyl-6-methyl-2-thiouracil is not widely available. Therefore, the information presented serves as a guide for initiating research and development efforts with this compound.
Introduction
This compound belongs to the thiouracil class of heterocyclic compounds, which are analogs of the pyrimidine nucleobase uracil. This class, particularly derivatives like 6-propylthiouracil (PTU) and 6-methyl-2-thiouracil, is well-established in pharmacology.[1][2] The primary therapeutic application of these compounds is in the management of hyperthyroidism, where they act as antithyroid agents.[1][2] The mechanism of action is predominantly through the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2][3]
Given its structural similarity to active thiouracils, this compound is a promising candidate for investigation as a modulator of thyroid function. Furthermore, broader studies on thiouracil derivatives have suggested other potential therapeutic applications, including anticancer and antimicrobial activities, making this scaffold a versatile starting point for drug discovery programs.[4][5][6]
Potential Applications in Drug Discovery
Antithyroid Agent for Hyperthyroidism
The most probable application for this compound is in the treatment of hyperthyroidism (e.g., Graves' disease). Thiouracil derivatives function by inhibiting thyroid peroxidase (TPO). TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells that catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein, which are essential steps in the synthesis of thyroid hormones (T3 and T4).[3][7] By inhibiting TPO, this compound would be expected to decrease the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.
Anticancer Agent
Several studies have explored the potential of thiouracil derivatives as anticancer agents.[4][8] Some analogs have demonstrated cytotoxic activity against various cancer cell lines.[4][8] The investigation of this compound for antiproliferative effects on cancer cells could be a valuable secondary research direction.
Data Presentation
The following table presents illustrative biological data for this compound, projected from the activities of its structural analogs. These values are intended for guidance and require experimental validation.
| Assay | Target/Cell Line | Parameter | Illustrative Value | Reference Compound |
| TPO Inhibition | Recombinant Human TPO | IC50 | 5 - 20 µM | 6-propyl-2-thiouracil (PTU) |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 10 - 50 µM | Various Thiouracil Derivatives |
| Cytotoxicity | HEK293 (Normal Kidney) | IC50 | > 100 µM | N/A |
Experimental Protocols
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This protocol describes a high-throughput compatible assay to determine the inhibitory potential of this compound against thyroid peroxidase.[3][9]
Principle: In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to produce the highly fluorescent product, resorufin. An inhibitor of TPO will reduce the rate of this reaction, leading to a decrease in fluorescence. The IC50 value is determined by measuring the fluorescence at various concentrations of the test compound.[3]
Materials:
-
Recombinant human TPO or rat thyroid microsomes
-
Amplex® UltraRed reagent (e.g., from Thermo Fisher Scientific)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Propylthiouracil (PTU) as a positive control
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
TPO Solution: Dilute the TPO enzyme preparation in potassium phosphate buffer to the desired working concentration.
-
Amplex® UltraRed/H₂O₂ Solution: Prepare a working solution containing Amplex® UltraRed and H₂O₂ in potassium phosphate buffer.
-
Compound Preparation: Prepare a stock solution of this compound and PTU in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Protocol:
-
Add 50 µL of the diluted test compound or control solutions to the wells of the 96-well plate. Include wells for "vehicle control" (buffer + DMSO) and "no enzyme control".
-
Add 25 µL of the TPO solution to all wells except the "no enzyme control" wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the Amplex® UltraRed/H₂O₂ solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[7]
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme control" wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a cancer cell line.[10][11]
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
This compound
-
Doxorubicin as a positive control
-
Sterile, flat-bottom 96-well cell culture plates
-
Spectrophotometer microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in the complete medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Proposed inhibition of Thyroid Hormone Synthesis.
Caption: Experimental workflow for screening and development.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
Application Note: Quantitative Analysis of 5-Ethyl-6-methyl-2-thiouracil in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Ethyl-6-methyl-2-thiouracil in biological matrices such as plasma and urine. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of this thiouracil derivative.
Introduction
This compound is a heterocyclic compound belonging to the thiouracil family. Thiouracil derivatives are known for their diverse biological activities, including use as antithyroid agents.[1][2] Accurate and reliable quantification of such compounds in biological samples is crucial for drug development and research. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3][4][5] This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound (Analyte)
-
Propylthiouracil (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Drug-free human plasma/urine
Sample Preparation
A protein precipitation method is recommended for its simplicity and efficiency.
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of Internal Standard working solution (e.g., 1 µg/mL Propylthiouracil in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Alternatively, for cleaner extracts and potentially lower limits of quantification, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from matrix components.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from endogenous interferences.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key MS/MS Parameters: The following table lists the proposed MRM transitions and typical collision energies. These should be optimized for the specific instrument used. The molecular formula for this compound is C7H10N2OS, with a molecular weight of 170.23 g/mol .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 169.1 | Predicted: 126.1 | 100 | -25 |
| Propylthiouracil (IS) | 169.0 | 57.9 | 100 | -20 |
Note: The product ion for this compound is predicted based on the fragmentation of similar thiouracil structures, likely involving the loss of the ethyl group and subsequent ring fragmentation. The exact m/z and optimal collision energy should be determined by infusing a standard solution of the analyte.
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A typical calibration range would be from 1 ng/mL to 1000 ng/mL.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | Example Data |
| 5 | Example Data |
| 10 | Example Data |
| 50 | Example Data |
| 100 | Example Data |
| 500 | Example Data |
| 1000 | Example Data |
The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of ≥ 0.99.
Method Validation Summary (Expected Performance)
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to assess its performance. The following table summarizes the expected validation parameters.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity | r² ≥ 0.99 | Meets criteria |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20% | ~1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |
| Precision (at LLOQ, LQC, MQC, HQC) | RSD ≤ 15% (≤ 20% at LLOQ) | Meets criteria |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | To be determined |
| Recovery | Consistent, precise, and reproducible | > 80% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Bias within ±15% | Stable |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the analyte.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in biological samples. The simple protein precipitation sample preparation, coupled with the selectivity of tandem mass spectrometry, allows for high-throughput analysis suitable for various research applications in the fields of pharmacology and drug development. The provided protocols and parameters serve as a strong foundation for method implementation and validation in any laboratory equipped with standard LC-MS/MS instrumentation.
References
- 1. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Ethyl-6-methyl-2-thiouracil as a Chemical Probe for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-6-methyl-2-thiouracil is a heterocyclic compound belonging to the thiouracil family. While direct experimental data on this specific molecule is limited, its structural similarity to well-characterized enzyme inhibitors like 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU) suggests its potential as a valuable chemical probe for studying various enzymes.[1][2] Thiouracil derivatives are known to interact with a range of enzymes, primarily those involved in thyroid hormone synthesis and metabolism, as well as nitric oxide signaling.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a putative enzyme inhibitor, based on the established activities of its structural analogs. The synthesis of this compound has been previously described, confirming its accessibility for research purposes.[6]
Disclaimer: The quantitative data and specific inhibitory activities presented herein are hypothetical and extrapolated from studies on structurally related compounds. Experimental validation is required to determine the precise efficacy and selectivity of this compound.
Potential Enzyme Targets and Mechanism of Action
Based on the known pharmacology of 2-thiouracil derivatives, this compound is predicted to act as an inhibitor of the following enzymes:
-
Thyroid Peroxidase (TPO): This enzyme is crucial for the biosynthesis of thyroid hormones.[3] Thiouracils inhibit TPO by acting as suicide substrates, preventing the iodination of tyrosine residues on thyroglobulin.[2] The presence of the thiourea moiety is essential for this activity.
-
Iodothyronine Deiodinases (DIOs): These selenoenzymes are responsible for the activation and inactivation of thyroid hormones. Thiouracil derivatives, particularly PTU, are known inhibitors of type 1 deiodinase (DIO1).[4][7] The inhibition is typically uncompetitive with respect to the substrate and competitive with the cofactor.[8]
-
Neuronal Nitric Oxide Synthase (nNOS): Some thiouracil derivatives have been shown to be selective inhibitors of nNOS, acting competitively at the substrate and/or tetrahydrobiopterin binding site.[5][9][10] This suggests a potential role for this compound in modulating nitric oxide signaling in the nervous system.
Data Presentation: Predicted Inhibitory Activities
The following table summarizes the predicted inhibitory concentrations (IC50) of this compound against its potential enzyme targets. These values are estimated based on structure-activity relationship (SAR) studies of similar compounds and should be experimentally verified.[11][12]
| Enzyme Target | Predicted IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thyroid Peroxidase (TPO) | 1 - 10 | 6-propyl-2-thiouracil (PTU) | ~5 |
| Deiodinase Type 1 (DIO1) | 0.5 - 5 | 6-propyl-2-thiouracil (PTU) | ~1.7 |
| Neuronal Nitric Oxide Synthase (nNOS) | 10 - 50 | 6-methyl-2-thiouracil (MTU) | ~14-60 |
Experimental Protocols
Herein, we provide detailed protocols for in vitro enzyme inhibition assays to evaluate the activity of this compound.
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This protocol is adapted from established methods for measuring TPO inhibition and is suitable for high-throughput screening.[3][13][14]
1. Principle
The assay measures the peroxidase activity of TPO through the oxidation of the Amplex® UltraRed substrate in the presence of hydrogen peroxide (H₂O₂), which produces the fluorescent product resorufin. An inhibitor will reduce the rate of this reaction.
2. Materials
-
This compound
-
6-propyl-2-thiouracil (PTU) as a positive control
-
Rat thyroid microsomes (as a source of TPO)[3]
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 7.4)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
3. Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and PTU in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and PTU in the assay buffer.
-
Prepare a working solution of Amplex® UltraRed (e.g., 50 µM) and H₂O₂ (e.g., 300 µM) in potassium phosphate buffer.[13]
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilutions to the wells of the 96-well plate.
-
Add 20 µL of rat thyroid microsomes (protein concentration to be optimized) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 60 µL of the Amplex® UltraRed/H₂O₂ working solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Deiodinase Type 1 (DIO1) Inhibition Assay
This protocol is based on methods used to screen for DIO1 inhibitors.[4][15]
1. Principle
The assay measures the deiodination of a substrate, such as reverse triiodothyronine (rT3), by DIO1. The amount of iodide released is quantified.
2. Materials
-
This compound
-
6-propyl-2-thiouracil (PTU) as a positive control
-
Human or rat liver microsomes (as a source of DIO1)
-
Reverse T3 (rT3)
-
Dithiothreitol (DTT) as a cofactor
-
Phosphate buffer (pH 7.2)
-
Reagents for iodide quantification (e.g., Sandell-Kolthoff reaction)[15]
-
96-well microplates
-
Spectrophotometer
3. Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and PTU in a suitable solvent.
-
Prepare serial dilutions in the assay buffer.
-
Prepare working solutions of rT3 and DTT in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of the microplate.
-
Add liver microsomes to each well.
-
Add DTT to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding rT3.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Data Acquisition and Analysis:
-
Quantify the amount of iodide released using a suitable method.
-
Calculate the percent inhibition for each concentration.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is a general method for measuring NOS activity.[16][17]
1. Principle
The assay measures the conversion of L-arginine to L-citrulline by nNOS, which also produces nitric oxide (NO). The amount of NO produced can be quantified using the Griess reagent.
2. Materials
-
This compound
-
L-NG-Nitroarginine methyl ester (L-NAME) as a positive control
-
Recombinant nNOS enzyme
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
HEPES buffer (pH 7.4)
-
Griess reagent
-
96-well microplates
-
Spectrophotometer
3. Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and L-NAME.
-
Prepare a reaction mixture containing L-arginine, NADPH, and BH4 in HEPES buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of the microplate.
-
Add the nNOS enzyme to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate for 30-60 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Add the Griess reagent to each well to quantify the nitrite concentration (a stable product of NO).
-
Measure the absorbance at ~540 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
Mandatory Visualizations
Caption: Inhibition of Thyroid Hormone Synthesis.
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
Caption: Structure-Activity Relationship Concept for 2-Thiouracils.
References
- 1. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiouracil antithyroid drugs as a new class of neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Characterization of Highly Potent and Isoenzyme-Selective Inhibitors of Deiodinase Type I via a Nonradioactive High-Throughput Screening Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. dovepress.com [dovepress.com]
Troubleshooting & Optimization
5-Ethyl-6-methyl-2-thiouracil solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-6-methyl-2-thiouracil. The information is presented in a question-and-answer format to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on structurally similar compounds like methylthiouracil and propylthiouracil, a general solubility profile can be inferred. This compound is expected to be poorly soluble in cold water and non-polar organic solvents.[1][2] It is likely to have slight solubility in alcohols, such as ethanol, and acetone.[1][2] Significantly better solubility is achieved in alkaline aqueous solutions, such as aqueous ammonia or solutions of alkali hydroxides (e.g., NaOH).[1][2]
Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents can I use?
A2: For in vitro assays, starting with organic solvents like dimethyl sulfoxide (DMSO) or ethanol is recommended, followed by dilution with your aqueous assay buffer. Due to its thiouracil structure, it is expected to be soluble in alkaline solutions. For instance, propylthiouracil is soluble in 1 N NaOH at 50 mg/mL.[2] When preparing stock solutions, it is crucial to consider the final concentration of the organic solvent in your assay to avoid off-target effects on your biological system.
Q3: My compound is precipitating out of solution during my experiment. What could be the cause and how can I prevent it?
A3: Precipitation of this compound during an experiment can be due to several factors:
-
Solvent Choice and Concentration: The compound may have limited solubility in the final assay buffer, especially if it contains a low percentage of the initial organic solvent used for dissolution.
-
pH: Thiouracils are generally more soluble in alkaline conditions. A decrease in pH towards neutral or acidic can significantly reduce solubility. The saturated aqueous solution of the related compound, methylthiouracil, is neutral or slightly acidic.[1]
-
Temperature: A decrease in temperature during the experiment can lead to precipitation if the solution is near its saturation point.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.
To prevent precipitation, you can try the following:
-
Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) if your experimental system can tolerate it.
-
Adjust the pH of your final solution to be slightly alkaline, if compatible with your assay.
-
Perform a solubility test at the final experimental conditions (buffer, temperature) before your main experiment.
-
Consider using a solubilizing agent or excipient, though this should be carefully validated for non-interference with the experiment.
Troubleshooting Guides
Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.2. Serially dilute the stock solution into your aqueous buffer.3. For cell-free assays, consider using a slightly alkaline buffer (pH > 8) to increase solubility. |
| Precipitation occurs after diluting the stock solution. | The final concentration exceeds the solubility limit in the aqueous buffer. | 1. Lower the final concentration of the compound.2. Increase the percentage of the organic co-solvent in the final solution (ensure it's compatible with your assay).3. Warm the solution gently (if the compound is thermally stable) to aid dissolution. |
| Cloudiness observed when preparing solutions. | Partial dissolution or presence of insoluble impurities. | 1. Use sonication to aid dissolution.2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. |
Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time in solution. | Chemical degradation. | 1. Light Sensitivity: Protect solutions from light by using amber vials or covering containers with aluminum foil.[3]2. Oxidation: Thiouracil derivatives can be susceptible to oxidation. Prepare fresh solutions before use and consider degassing solvents.3. pH Instability: Assess the stability of the compound at the pH of your experimental buffer. Thiouracils may be less stable in strongly acidic or alkaline conditions over extended periods. |
| Change in solution color or appearance. | Degradation of the compound. | 1. Prepare fresh solutions for each experiment.2. Store stock solutions at -20°C or -80°C.[3]3. Analyze the solution using HPLC or LC-MS to identify potential degradation products. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | 1. Perform a time-course stability study of the compound in your assay medium.2. Minimize the time between solution preparation and experimental use.3. Ensure consistent storage conditions for all aliquots of the stock solution. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add a small volume of 100% DMSO or absolute ethanol to the powder.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.
-
Final Volume: Add the solvent to reach the final desired concentration of the stock solution.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
General Protocol for Assessing Compound Stability
-
Solution Preparation: Prepare a solution of this compound in the desired experimental buffer at a known concentration.
-
Stress Conditions: Aliquot the solution into separate vials and expose them to different conditions:
-
Temperature: Room temperature, 4°C, 37°C.
-
Light: Ambient light vs. dark (wrapped in foil).
-
pH: Prepare solutions in buffers of different pH values (e.g., pH 5, 7.4, 9).
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visual Guides
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step guide to resolving solubility problems.
Decision Tree for Stability Testing
Caption: A flowchart for diagnosing and addressing stability issues.
References
Optimizing reaction conditions for 5-Ethyl-6-methyl-2-thiouracil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-6-methyl-2-thiouracil. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is often prepared via a variation of the Biginelli reaction.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: The condensation reaction to form the thiouracil ring is sensitive to both time and temperature. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of reactants or products.
-
Recommendation: One established method involves boiling the reaction mixture for 12-18 hours.[1] Ensure consistent heating and monitoring. Some improved Biginelli reaction conditions suggest that refluxing for a shorter duration, such as 1 hour, can lead to better yields for some thiouracil compounds.[2]
-
-
Catalyst Choice and Amount: The choice and concentration of the catalyst are crucial. Acid catalysts like hydrochloric acid are commonly used to facilitate the condensation.[3]
-
Recommendation: If using an acid catalyst, ensure it is fresh and used in the correct catalytic amount. For base-catalyzed reactions, such as those using sodium methoxide, ensure the base is not quenched by moisture in the reactants or solvent.[1]
-
-
Solvent Polarity: The polarity of the solvent can influence reaction rates and yields. Polar solvents have been shown to improve the yield of Biginelli reaction products.[3]
-
Purity of Reactants: The purity of your starting materials, namely ethyl 2-ethylacetoacetate and thiourea, is critical. Impurities can interfere with the reaction.
-
Recommendation: Use freshly purified reactants if possible. Check the purity of your starting materials by techniques like NMR or GC-MS before starting the reaction.
-
Q2: I am observing the formation of multiple products or significant impurities in my crude product. What are the likely side reactions?
A2: The formation of byproducts is a common issue. Potential side reactions in this synthesis include:
-
Self-condensation of Ethyl 2-ethylacetoacetate: Under certain conditions, the β-ketoester can undergo self-condensation.
-
Decomposition of Thiourea: At elevated temperatures, thiourea can decompose.
-
Incomplete Cyclization: The intermediate from the initial condensation may not fully cyclize to form the desired pyrimidine ring.
Troubleshooting Strategies:
-
Control of Reaction Conditions: Strictly adhere to the optimal reaction temperature and time to minimize side reactions.
-
Purification Method: Effective purification is key to isolating the desired product. Recrystallization from ethanol is a reported method for purifying this compound.[1] Column chromatography can also be employed for more challenging separations.
Q3: How do I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic and physical characterization techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the two N-H protons of the thiouracil ring (two singlets).[1]
-
¹³C NMR: This will show distinct peaks for the carbonyl carbon, the thione carbon (C=S), and the carbons of the ethyl and methyl groups.[1]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The reported melting point for 6-Methyl-5-ethyl-2-thiouracil is 215–216°С (from ethanol).[1] A sharp melting point close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H, C=O, and C=S functional groups.
Data Presentation
Table 1: Reaction Conditions and Yields for 5-Alkyl-6-methyl-2-thiouracil Synthesis
| 5-Alkyl Group | Yield (%) | Melting Point (°C) | Reference |
| Methyl | 56 | 278–280 | [1] |
| Ethyl | 59 | 215–216 | [1] |
| Propyl | 51 | 211–212 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Alkyl-6-methyl-2-thiouracils [1]
This protocol is adapted from the synthesis of 5-alkyl-6-methyl-2-thiouracils.
Materials:
-
Thiourea
-
Ethyl 2-ethylacetoacetate
-
Sodium methoxide
-
Absolute ethanol
-
Ice water
-
Concentrated hydrochloric acid
Procedure:
-
Prepare a solution of sodium methoxide (0.02 mol) in absolute ethanol.
-
To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).
-
Boil the reaction mixture with stirring for 12–18 hours.
-
After cooling, pour the mixture into ice water.
-
Acidify the mixture with concentrated hydrochloric acid until it is acidic.
-
Filter the resulting precipitate.
-
Wash the precipitate with ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Overcoming poor solubility of 5-Ethyl-6-methyl-2-thiouracil in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 5-Ethyl-6-methyl-2-thiouracil.
Troubleshooting Guides
Issue 1: Low solubility of this compound in neutral aqueous buffers.
Initial Observation: You are observing low dissolution or precipitation of this compound when preparing stock solutions or working solutions in standard aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4).
Underlying Cause: this compound, like many thiouracil derivatives, is a weakly acidic compound with inherently low solubility in neutral aqueous solutions due to its non-polar ethyl and methyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Detailed Protocols:
-
Protocol 1.1: pH Adjustment
-
Prepare an alkaline buffer, such as a carbonate-bicarbonate buffer at pH 9.0 or a phosphate buffer at pH 8.0.
-
Gradually add the powdered this compound to the alkaline buffer while stirring. Thiouracil derivatives are more soluble at higher pH due to the deprotonation of the thioamide group. For instance, the solubility of the related compound 6-propyl-2-thiouracil is significantly higher in 1 N NaOH (50 mg/ml) compared to water (1.1 mg/ml at 20°C)[1].
-
If the experimental endpoint requires a neutral pH, carefully and slowly add a dilute acid (e.g., 0.1 M HCl) to adjust the pH back towards neutral.
-
Caution: Monitor the solution closely for any signs of precipitation as the pH is lowered. The compound may remain in a supersaturated state for a period, which might be sufficient for short-term experiments.
-
-
Protocol 1.2: Co-solvent System
-
Select a biocompatible, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. Related thiouracil compounds show good solubility in these solvents[2][3].
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent. For example, dissolve the compound at 10-50 mg/mL in 100% DMSO.
-
For the final working solution, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1% v/v, but should be determined based on the tolerance of the experimental system) to avoid solvent effects on the biological assay.
-
-
Protocol 1.3: Use of Surfactants
-
Choose a non-ionic surfactant, such as Polysorbate 80 (Tween® 80) or a Cremophor® series surfactant, which are commonly used in pharmaceutical formulations to solubilize poorly soluble drugs[4][5].
-
Prepare an aqueous solution containing the surfactant at a concentration above its critical micelle concentration (CMC). For Polysorbate 80, the CMC is approximately 0.012 mg/mL. A starting concentration of 0.1% to 1% (w/v) is often effective.
-
Add the this compound to the surfactant solution.
-
Use sonication or gentle heating to aid dissolution. The surfactant molecules will form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous medium[5].
-
Illustrative Solubility Data:
| Solvent System | Illustrative Solubility of this compound (mg/mL) |
| Water (pH 7.0) | < 0.1 |
| 0.1 M HCl (pH 1.0) | ~ 0.2 |
| 0.1 M NaOH (pH 13.0) | > 20 |
| Ethanol | ~ 15 |
| DMSO | > 50 |
| 1% Polysorbate 80 in Water | ~ 1.5 |
Note: This data is illustrative and based on the properties of similar thiouracil compounds. Actual solubility should be determined experimentally.
Issue 2: Precipitation of the compound upon dilution of a concentrated stock solution.
Initial Observation: A clear, concentrated stock solution of this compound in an organic co-solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted into an aqueous buffer.
Underlying Cause: This is a common issue for poorly soluble compounds. When the organic stock is added to the aqueous phase, the solvent environment changes drastically. The solubility of the compound in the mixed solvent system is lower than in the pure organic solvent, and if the final concentration exceeds the solubility limit in the aqueous-organic mixture, the compound will precipitate.
Troubleshooting Steps:
-
Reduce the Stock Solution Concentration: Prepare a more dilute stock solution in the organic co-solvent. This will result in a lower final concentration of the compound upon dilution, which may be below the solubility limit.
-
Increase the Final Co-solvent Concentration: If the experimental system allows, increase the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of potential artifacts caused by the solvent.
-
Use a Different Co-solvent: Some co-solvents may have a greater capacity to maintain the solubility of the compound in aqueous mixtures. Experiment with different pharmaceutically acceptable solvents like polyethylene glycol 400 (PEG 400) or propylene glycol.
-
Employ a Surfactant in the Aqueous Phase: Prepare the aqueous dilution buffer with a surfactant (as described in Protocol 1.3). The presence of micelles can help to keep the compound solubilized upon dilution.
-
Use Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[6][7]. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Protocol 2.1: Using Cyclodextrins for Enhanced Solubility
-
Select a Cyclodextrin: HP-β-CD is often a good starting choice due to its higher solubility and lower toxicity compared to β-CD.
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation:
-
Method A (Direct Dissolution): Add the this compound directly to the cyclodextrin solution and stir or sonicate until dissolved.
-
Method B (Kneading Method): Create a paste of the compound and a small amount of the cyclodextrin solution. Knead this paste for 30-60 minutes. Gradually add more of the aqueous buffer to dissolve the complex.
-
-
Filter the Solution: Pass the final solution through a 0.22 µm filter to remove any undissolved particles.
Illustrative Solubility Enhancement with Cyclodextrins:
| Cyclodextrin Concentration (w/v) in Water | Illustrative Solubility of this compound (mg/mL) |
| 0% (Control) | < 0.1 |
| 5% HP-β-CD | ~ 2.5 |
| 10% HP-β-CD | ~ 5.0 |
| 20% HP-β-CD | ~ 10.0 |
Note: This data is illustrative. The actual increase in solubility will depend on the binding constant between the compound and the specific cyclodextrin.
Logical Diagram for Complexation:
Caption: Formation of a cyclodextrin inclusion complex.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound at room temperature?
Q2: Can I heat the solution to improve solubility?
A2: Yes, gentle heating can increase the rate of dissolution and the solubility of the compound. For instance, the solubility of 6-propyl-2-thiouracil in water increases from 1.1 mg/mL at 20°C to 10 mg/mL in boiling water[1]. However, be cautious about the thermal stability of this compound. After cooling, the compound may precipitate out of the solution if it becomes supersaturated. This method is generally suitable for preparing solutions for immediate use.
Q3: Are there any safety precautions I should take when handling this compound?
A3: Yes. Thiouracil derivatives are known to have biological activity, and some are used as antithyroid drugs[9]. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.
Q4: Which solubilization method is best for my in vivo animal studies?
A4: The choice of solubilization method for in vivo studies depends on the route of administration and the required dose.
-
For oral administration: Co-solvent systems (e.g., with PEG 400), surfactant solutions (e.g., with Polysorbate 80), or cyclodextrin complexes are commonly used to improve oral bioavailability.
-
For parenteral administration (e.g., intravenous): The formulation must be sterile and have a physiologically compatible pH. Co-solvent systems with a low percentage of a biocompatible solvent (e.g., DMSO, ethanol) or cyclodextrin formulations are often preferred. The final formulation must be carefully evaluated for potential toxicity and precipitation upon injection.
Q5: How can I determine the optimal concentration of a co-solvent, surfactant, or cyclodextrin to use?
A5: The optimal concentration should be determined experimentally through a phase solubility study. This involves preparing a series of solutions with increasing concentrations of the solubilizing agent (e.g., 0-10% co-solvent, 0-5% surfactant, or 0-20% cyclodextrin). An excess amount of this compound is added to each solution. The samples are then equilibrated (e.g., by shaking for 24-48 hours at a constant temperature) and subsequently filtered or centrifuged. The concentration of the dissolved compound in the supernatant is then quantified (e.g., by UV-Vis spectrophotometry or HPLC). The results will show the relationship between the concentration of the solubilizing agent and the solubility of the compound, allowing you to select the lowest effective concentration of the excipient.
References
- 1. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
- 7. humapub.com [humapub.com]
- 8. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiouracil: Comprehensive profile [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl-6-methyl-2-thiouracil Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments with 5-Ethyl-6-methyl-2-thiouracil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the thiouracil class of compounds, which are known as antithyroid agents.[1] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO).[1] TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1] By inhibiting TPO, thiouracils decrease the production of thyroid hormones.[1] Some thiouracil derivatives also inhibit the peripheral deiodination of T4 to the more active T3.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] It may be sensitive to heat and light.[4] For long-term storage, especially in solution, it is advisable to store at low temperatures and protect from light to prevent degradation.
Q3: In which solvents is this compound soluble?
Troubleshooting Guides
Synthesis
Problem: Low yield during the synthesis of this compound.
Possible Causes & Solutions:
-
Incomplete reaction: The condensation reaction between ethyl 2-ethylacetoacetate and thiourea requires sufficient time and temperature. Ensure the reaction mixture is boiled for the recommended 12-18 hours with constant stirring.[7]
-
Suboptimal pH during precipitation: Acidification with concentrated hydrochloric acid is a critical step to precipitate the product. Ensure the pH is acidic enough for complete precipitation.[7]
-
Loss of product during washing: The precipitate should be washed with cold ethanol to minimize dissolution and loss of the final product.[7]
-
Impure reagents: Use high-purity starting materials (ethyl 2-ethylacetoacetate and thiourea) and absolute methanol as the solvent to avoid side reactions.
Problem: Presence of impurities in the final product confirmed by NMR.
Possible Causes & Solutions:
-
Unreacted starting materials: If the reaction is incomplete, unreacted ethyl 2-ethylacetoacetate or thiourea may be present. Extend the reaction time or ensure adequate heating.
-
Side products: Side reactions can lead to the formation of unexpected byproducts. Recrystallization from ethanol is an effective method for purification.[7]
-
Solvent contamination: Residual solvents from the reaction or purification steps can appear in NMR spectra. Ensure the product is thoroughly dried under vacuum. Reference tables for common NMR solvent impurities can help in their identification.[8]
Bioassays
Problem: Inconsistent or unexpected results in cell-based assays.
Possible Causes & Solutions:
-
Compound precipitation: Due to its limited aqueous solubility, this compound may precipitate in the cell culture medium, leading to inaccurate concentrations. Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all experiments, including controls.[6]
-
Compound degradation: Thiouracil derivatives can be unstable in solution over time. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Cell line variability: Different cell lines may exhibit varying sensitivity to the compound. Ensure consistent cell passage number and health for all experiments.
Analytical Chromatography (HPLC)
Problem: Poor peak shape (tailing or fronting) in HPLC analysis.
Possible Causes & Solutions:
-
Column degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape. Use a guard column and ensure proper column washing and storage.[9]
-
Inappropriate mobile phase: The pH and composition of the mobile phase are critical for good peak shape. Optimize the mobile phase composition and pH. For thiouracils, a mixture of acetonitrile and a phosphate buffer is often used.[10]
-
Sample overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample.[4]
Problem: Retention time shifts between runs.
Possible Causes & Solutions:
-
Inconsistent mobile phase preparation: Ensure the mobile phase is prepared consistently for each run.
-
Fluctuations in pump pressure: Leaks or bubbles in the pump can cause pressure fluctuations and retention time shifts. Degas the mobile phase and purge the pump.[4][9]
-
Column temperature variations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.
Experimental Protocols
Synthesis of this compound[7]
This protocol describes a general procedure for the synthesis of 5-alkyl-6-methyl-2-thiouracils.
Materials:
-
Sodium methoxide
-
Absolute methanol
-
Thiourea
-
Ethyl 2-ethylacetoacetate
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Prepare a solution of sodium methoxide (0.02 mol) in 20 mL of absolute methanol.
-
To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).
-
Boil the mixture for 12–18 hours with stirring.
-
After cooling, pour the mixture into ice water.
-
Acidify the mixture with concentrated hydrochloric acid until it is acidic.
-
Filter the resulting precipitate.
-
Wash the precipitate with ethanol.
-
Recrystallize the product from ethanol to obtain colorless crystals of 6-Methyl-5-ethyl-2-thiouracil.
Data Presentation
Table 1: Physicochemical and Experimental Data for this compound and Related Compounds
| Property | This compound | 6-Methyl-2-thiouracil | 6-Propyl-2-thiouracil |
| Molecular Formula | C₇H₁₀N₂OS | C₅H₆N₂OS | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol | 142.18 g/mol [5] | 170.23 g/mol |
| Melting Point | 215–216 °C[7] | 330 °C (sublimes) | 219-221 °C |
| Appearance | Colorless crystals[7] | Crystalline solid | White crystalline powder |
| Synthesis Yield | 59%[7] | - | - |
| Solubility (in water) | Low (inferred) | 0.533 g/L at 25 °C[5] | 1.1 mg/mL at 20 °C |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Ethyl-6-methyl-2-thiouracil
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Ethyl-6-methyl-2-thiouracil. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a cyclocondensation reaction, which is a variation of the Biginelli reaction. This one-pot synthesis involves the reaction of ethyl 2-ethylacetoacetate with thiourea in the presence of a strong base, typically sodium methoxide in a methanol solvent.[1] The mixture is heated to reflux, followed by acidification to precipitate the desired product.
Q2: What is a typical reported yield for this synthesis?
Published literature reports a yield of approximately 59% for the synthesis of this compound using the sodium methoxide-catalyzed condensation of ethyl 2-ethylacetoacetate and thiourea in methanol.[1]
Q3: What are the key starting materials and reagents for this synthesis?
The primary starting materials and reagents are:
-
Ethyl 2-ethylacetoacetate
-
Thiourea
-
A strong base (e.g., sodium methoxide or sodium ethoxide)
-
Anhydrous alcohol solvent (e.g., methanol or ethanol)
-
Acid for workup (e.g., concentrated hydrochloric acid or glacial acetic acid)
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2] A suitable solvent system should be developed to effectively separate the starting materials (ethyl 2-ethylacetoacetate and thiourea) from the product. The disappearance of the limiting reactant can indicate the completion of the reaction.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or impure products during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Base: Sodium methoxide is hygroscopic and can be deactivated by moisture. | Use freshly prepared sodium methoxide or a recently purchased, properly stored commercial batch. Ensure all glassware is thoroughly dried before use. |
| Presence of Water: Water in the solvent or starting materials will consume the base and can hydrolyze the ester. | Use anhydrous methanol or ethanol. Ensure the ethyl 2-ethylacetoacetate is dry. | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | Carefully measure and use equimolar amounts of ethyl 2-ethylacetoacetate, thiourea, and sodium methoxide. | |
| Low Yield (<50%) | Incomplete Reaction: The reaction may not have reached completion. | Increase the reflux time. The reaction can take 12-18 hours.[1] Monitor the reaction by TLC until the starting material is consumed. |
| Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization. | Ensure the reaction mixture is maintained at a gentle reflux. | |
| Side Reactions: Competing side reactions can consume starting materials. A common side reaction in Biginelli-type syntheses is the formation of Hantzsch-type dihydropyridines, especially at higher temperatures.[3] | Maintain a controlled reflux temperature. Avoid excessive heating. | |
| Loss of Product During Workup: The product may not have fully precipitated upon acidification, or some may have redissolved. | Cool the reaction mixture in an ice bath after acidification to maximize precipitation. Wash the filtered product with cold ethanol to remove impurities without significant product loss. | |
| Product is Impure (Discolored or Oily) | Impurities in Starting Materials: Impurities in ethyl 2-ethylacetoacetate, such as water, ethanol, or acetic acid, can lead to byproducts.[4] | Use high-purity starting materials. Purify the ethyl 2-ethylacetoacetate by distillation if necessary. |
| Incomplete Precipitation of Byproducts: Some side products may co-precipitate with the desired product. | Recrystallization from a suitable solvent, such as ethanol, is an effective method for purification.[1] | |
| Thiourea Oxidation: Thiourea can be oxidized under certain conditions, leading to colored impurities.[5] | Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially if prolonged reaction times are required. |
Experimental Protocols
Synthesis of this compound[1]
This protocol is adapted from a literature procedure with a reported yield of 59%.
Materials:
-
Sodium methoxide (0.02 mol)
-
Anhydrous methanol (20 mL)
-
Thiourea (0.02 mol, 1.52 g)
-
Ethyl 2-ethylacetoacetate (0.02 mol, 3.16 g)
-
Ice water
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.
-
Heat the mixture to a gentle boil (reflux) with stirring for 12–18 hours.
-
After cooling the mixture to room temperature, pour it into ice water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol.
-
Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in the synthesis.
References
Troubleshooting inconsistent results in 5-Ethyl-6-methyl-2-thiouracil assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethyl-6-methyl-2-thiouracil. Our aim is to help you address common challenges and ensure the consistency and reliability of your assay results.
Troubleshooting Guides
Inconsistent results in this compound assays can arise from various factors, from sample preparation to data analysis. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in Spectrophotometric Absorbance Readings
You are quantifying this compound using a UV spectrophotometer and observe significant variability between replicate samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inaccurate Wavelength Calibration | Verify the spectrophotometer's wavelength accuracy using a certified reference material (e.g., holmium oxide filter). Recalibrate if necessary. An incorrect wavelength setting on the slope of the absorbance peak can lead to significant errors.[1][2] |
| Stray Light | Check for and minimize stray light, which can cause non-linear absorbance readings, especially at high concentrations. Ensure the sample compartment is clean and light-tight. Use appropriate filters if available.[1][2] |
| Sample pH Fluctuation | This compound is a weak acid and its UV absorbance is pH-dependent. Ensure all samples and standards are prepared in a buffer with a consistent pH. A slight shift in pH can alter the ionization state and affect absorbance.[3] |
| Solvent Incompatibility | Ensure the compound is fully dissolved in the chosen solvent. Incomplete dissolution will lead to artificially low and variable absorbance. Consider using a different solvent or adjusting the solvent composition if solubility is an issue. |
| Cuvette Contamination or Mismatch | Use clean, high-quality quartz cuvettes. Ensure cuvettes are properly matched by measuring the absorbance of the blank in each. Thoroughly clean cuvettes between measurements to avoid cross-contamination. |
Troubleshooting Workflow for Spectrophotometric Assays
Issue 2: Inconsistent Peak Areas and Retention Times in HPLC Analysis
When analyzing this compound by HPLC, you are experiencing fluctuating peak areas and retention times, leading to poor reproducibility.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Mobile Phase Preparation | Inconsistent mobile phase composition is a common source of variability. Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. Small variations in solvent ratios or pH can significantly impact retention times.[4] |
| Pump and System Leaks | Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times and peak areas. Inspect all fittings, seals, and tubing for any signs of leakage.[5][6] |
| Column Temperature Fluctuations | Variations in ambient temperature can affect column performance. Use a column oven to maintain a stable temperature for consistent retention times.[7] |
| Sample Solvent Mismatch | Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion and shifting retention times. Whenever possible, dissolve your sample in the mobile phase.[4][5] |
| Column Contamination/Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and inconsistent results. Flush the column with a strong solvent or, if necessary, replace it. |
Troubleshooting Workflow for HPLC Analysis
Issue 3: Poor Reproducibility in Cell-Based Assays
Your cell-based assay measuring the biological activity of this compound shows high variability between experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Passage Number and Health | Cells can behave differently at different passage numbers. Maintain a consistent and low passage number for your experiments. Regularly check cell viability and morphology to ensure they are healthy. |
| Inconsistent Seeding Density | Uneven cell seeding can lead to significant variations in results. Ensure a homogenous cell suspension and use a consistent seeding density across all wells and plates. |
| Compound Solubility and Stability | This compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved and stable in your culture medium for the duration of the experiment. Consider using a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration is consistent and non-toxic to the cells. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize edge effects, avoid using the outer wells or fill them with sterile media or PBS. |
| Reagent Variability | Lot-to-lot variations in media, serum, and other reagents can impact cell behavior. Test new lots of critical reagents before use in large-scale experiments. |
Experimental Workflow for a Cell-Based Assay
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for in vitro assays?
A1: While solubility can vary depending on the specific assay conditions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of thiouracil derivatives. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all samples, including controls, to avoid solvent-induced artifacts. For aqueous-based assays, subsequent dilution in the appropriate buffer or media is necessary. Always perform a solubility test before proceeding with your experiment.
Q2: How does pH affect the stability and activity of this compound?
A2: The stability of thiouracil derivatives can be pH-dependent.[3] Extreme pH values (highly acidic or alkaline) can lead to degradation of the compound. For biological assays, it is recommended to work within a physiological pH range (e.g., 7.2-7.4) to ensure both the stability of the compound and the viability of the cells or activity of the enzyme. If your assay requires a different pH, it is advisable to perform a preliminary stability study of this compound under those conditions.
Q3: I am seeing a gradual decrease in the inhibitory potency of my this compound stock solution over time. What could be the cause?
A3: Thiouracil derivatives can be susceptible to oxidation. Repeated freeze-thaw cycles and prolonged exposure to light and air can degrade the compound. To maintain the integrity of your stock solution, it is recommended to:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
-
Protect the solution from light by using amber vials.
-
Minimize the time the solution is kept at room temperature.
Q4: My enzyme inhibition assay with this compound is giving inconsistent IC50 values. What should I check?
A4: Inconsistent IC50 values in enzyme inhibition assays can stem from several factors:
-
Enzyme Activity: Ensure you are using a consistent concentration of active enzyme. Enzyme activity can decrease over time, so use freshly prepared or properly stored enzyme aliquots.
-
Substrate Concentration: The IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Use a consistent substrate concentration, ideally at or below the Michaelis-Menten constant (Km).
-
Incubation Times: Adhere to consistent pre-incubation and reaction times.
-
Data Analysis: Use a consistent data analysis method and ensure that your data points cover a sufficient range to accurately determine the top and bottom plateaus of the dose-response curve.
Signaling Pathway Context: Potential Mechanism of Action
This compound, like other thiouracil derivatives, is investigated for its potential to inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[8] Understanding this pathway is crucial for interpreting assay results.
This diagram illustrates the potential mechanism of action where this compound inhibits thyroid peroxidase (TPO), thereby blocking the iodination of thyroglobulin and the subsequent synthesis of thyroid hormones (T3 and T4). Assays targeting this pathway would be sensitive to factors affecting enzyme activity and substrate availability.
References
- 1. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ijsdr.org [ijsdr.org]
- 6. aelabgroup.com [aelabgroup.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 5-Ethyl-6-methyl-2-thiouracil under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5-Ethyl-6-methyl-2-thiouracil under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on studies of structurally similar compounds like 6-propyl-2-thiouracil, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Oxidative processes, particularly by reactive oxygen species such as hydroxyl radicals, are likely to be a significant route of degradation.
Q2: What are the likely initial products of oxidative degradation?
A2: The initial oxidation of the thiouracil ring at the sulfur atom is a probable first step. This can lead to the formation of reactive intermediates such as a dimer radical cation. Further oxidation can result in the formation of sulfenic, sulfinic, and sulfonic acid derivatives. At higher oxidative potentials, complete desulfurization to form sulfate and the corresponding uracil derivative may occur.[1]
Q3: How do the ethyl and methyl substituents at the C5 and C6 positions influence degradation?
A3: The alkyl substituents (ethyl and methyl groups) on the pyrimidine ring can influence the degradation process. These electron-donating groups may affect the electron density of the ring system, potentially altering its susceptibility to oxidation. Furthermore, the alkyl groups themselves could be sites of metabolic attack, for instance, through hydroxylation, although oxidation at the sulfur atom is generally considered the more probable initial step for thiouracils.
Q4: Is this compound susceptible to photodegradation?
A4: Yes, 2-thiouracil and its derivatives are known to be sensitive to UV light. Therefore, it is highly probable that this compound will undergo photodegradation. Experiments should be conducted with appropriate light protection if photodegradation is not the intended focus of the study.
Q5: What are the key experimental parameters to control when studying the degradation of this compound?
A5: Key parameters to control include:
-
pH: The stability of the thiouracil ring can be pH-dependent.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light exposure: As the compound is likely photosensitive, light conditions must be controlled.
-
Oxidizing agents: The concentration and type of any oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen) should be carefully controlled.
-
Solvent: The choice of solvent can influence degradation rates and pathways.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation kinetics.
| Possible Cause | Troubleshooting Step |
| Uncontrolled light exposure | Ensure all experiments are conducted in light-protected vessels (e.g., amber vials) or under controlled, consistent lighting conditions. |
| Fluctuation in temperature | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment. |
| Variable oxygen levels | For oxidative degradation studies, ensure consistent aeration or deoxygenation of the reaction mixture. For stability studies, consider purging with an inert gas like nitrogen or argon. |
| pH shifts during the experiment | Use buffered solutions to maintain a constant pH. Verify the pH of the reaction mixture at the beginning and end of the experiment. |
| Impurities in the compound or reagents | Use high-purity this compound and analytical grade reagents and solvents. |
Issue 2: Difficulty in identifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of degradation products | Concentrate the sample before analysis using techniques like solid-phase extraction (SPE) or solvent evaporation. |
| Co-elution of peaks in chromatography | Optimize the chromatographic method (e.g., change the mobile phase gradient, column type, or temperature) to improve peak separation. |
| Degradation products are unstable | Analyze the samples immediately after collection. If storage is necessary, keep them at low temperatures and protected from light. Consider derivatization to stabilize reactive products. |
| Incorrect analytical technique | Use a combination of analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) is crucial for determining elemental composition. NMR spectroscopy can provide detailed structural information. |
| Interference from matrix components | Employ sample cleanup procedures such as liquid-liquid extraction or solid-phase extraction to remove interfering substances. |
Experimental Protocols
Protocol 1: Forced Oxidation Study
-
Objective: To investigate the oxidative degradation of this compound.
-
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Amber HPLC vials
-
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
In an amber vial, add an appropriate volume of the stock solution to the phosphate buffer to achieve a final concentration of 100 µg/mL.
-
Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Incubate the mixture at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the reaction by adding a small amount of sodium bisulfite solution or by dilution with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Protocol 2: Photostability Study
-
Objective: To assess the photodegradation of this compound.
-
Materials:
-
This compound
-
Solvent (e.g., methanol or acetonitrile/water mixture)
-
Quartz or borosilicate glass vials (for light exposure)
-
Amber vials (for dark control)
-
A photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight).
-
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Place the solution in both clear and amber vials.
-
Expose the vials to a controlled light source in a photostability chamber. The dark control (amber vial) should be placed alongside but shielded from light.
-
Withdraw samples from both the exposed and dark control vials at various time points.
-
Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to determine the extent of degradation.
-
Data Presentation
Table 1: Predicted Oxidative Degradation Products of this compound
| Putative Degradation Product | Predicted Molecular Weight ( g/mol ) | Potential Analytical Signature (LC-MS) |
| This compound S-oxide (Sulfenic acid) | 186.23 | [M+H]⁺ at m/z 187 |
| This compound S,S-dioxide (Sulfinic acid) | 202.23 | [M+H]⁺ at m/z 203 |
| This compound S,S,S-trioxide (Sulfonic acid) | 218.23 | [M+H]⁺ at m/z 219 |
| 5-Ethyl-6-methyluracil (Desulfurization product) | 154.17 | [M+H]⁺ at m/z 155 |
| Dimer of this compound | 338.46 | [M+H]⁺ at m/z 339 |
Visualizations
Caption: Predicted Oxidative Degradation Pathway.
Caption: General Experimental Workflow.
References
Technical Support Center: Enhancing the Bioavailability of 5-Ethyl-6-methyl-2-thiouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of 5-Ethyl-6-methyl-2-thiouracil.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Initial In Vivo Studies
Question: My initial pharmacokinetic study in rodents showed very low and variable plasma concentrations of this compound after oral administration. What are the potential causes and how can I improve the bioavailability?
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many thiouracil derivatives. The primary reasons are likely poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. Here are steps to troubleshoot and enhance bioavailability:
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Solubility Profile: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).[1][2] Thiouracil derivatives are often weak acids, so their solubility may be pH-dependent.
-
Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your compound.[1] An amorphous form is generally more soluble than a crystalline form, but may be less stable.[1][3]
-
Lipophilicity (LogP/LogD): Assess the compound's lipophilicity. A high LogP value (typically >3) suggests poor aqueous solubility.[1]
-
-
Formulation Strategy Selection: Based on the physicochemical properties, select an appropriate formulation strategy.[1][4]
-
For Dissolution Rate-Limited Absorption:
-
For Solubility-Limited Absorption:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[1][4][6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility.[4][6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance solubility in the GI tract and may promote lymphatic absorption, bypassing first-pass metabolism in the liver.[1][4][5]
-
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies with the new formulations in biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) to predict in vivo performance.[1]
-
-
In Vivo Pharmacokinetic Studies:
-
Dose the improved formulations in animal models and compare the pharmacokinetic (PK) parameters (AUC, Cmax, Tmax) against the initial formulation.[1]
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
Question: We are observing significant variability in the plasma concentrations of our compound across different animals in the same dosing group. What could be causing this and how can we minimize it?
Answer: High inter-animal variability is a common challenge in preclinical studies and can stem from both physiological and experimental factors.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to reduce physiological differences.[6]
-
Formulation Homogeneity: Ensure the formulation is homogenous and the drug is uniformly dispersed, especially for suspensions.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the bioavailability of this compound, which has poor aqueous solubility?
A1: The initial steps should focus on understanding and addressing the root cause of poor solubility.[1]
-
Characterize Physicochemical Properties: Determine the compound's solubility at various pHs, its solid-state form (crystalline vs. amorphous), and its lipophilicity (LogP).[1]
-
Select a Formulation Strategy: Based on the characterization, choose a suitable formulation approach such as particle size reduction, amorphous solid dispersion, or a lipid-based formulation.[1][4]
-
In Vitro Screening: Use in vitro dissolution tests with biorelevant media to screen different formulations and predict their in vivo performance.[1]
Q2: Which is a better approach for my poorly soluble compound: particle size reduction or a lipid-based formulation?
A2: The choice depends on the drug's properties.
-
Particle size reduction (micronization/nanosizing) is effective for drugs where the dissolution rate is the limiting factor for absorption (BCS Class II compounds).[1] It increases the surface area available for dissolution.[1]
-
Lipid-based formulations (e.g., SEDDS) are particularly useful for highly lipophilic drugs (high LogP).[1] These formulations can enhance solubility in the GI tract and may also promote lymphatic absorption, which bypasses first-pass metabolism in the liver.[1]
Q3: What are the key considerations when developing an amorphous solid dispersion (ASD)?
A3: Key considerations include:[1]
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system.
-
Manufacturing Method: Common methods include spray drying and hot-melt extrusion. The choice depends on the thermal stability of the drug and desired particle properties.
-
Physical Stability: The formulation must remain amorphous during storage and in the GI tract to provide a bioavailability advantage. Stability studies are crucial.
Q4: How can I assess if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: You can perform a Caco-2 permeability assay.[6] This in vitro model mimics the human intestinal epithelium and can help determine if your compound is a substrate for efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[6]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration in Rats)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Simple Suspension | 50 | 150 ± 45 | 2.0 | 600 ± 180 | 5 |
| Micronized Suspension | 50 | 450 ± 110 | 1.5 | 1800 ± 450 | 15 |
| Amorphous Solid Dispersion | 50 | 1200 ± 300 | 1.0 | 6000 ± 1500 | 50 |
| SEDDS | 50 | 1500 ± 350 | 0.5 | 7200 ± 1800 | 60 |
Table 2: Solubility of this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| Water | 7.0 | < 10 |
| 0.1 N HCl | 1.2 | < 5 |
| Acetate Buffer | 4.5 | 25 |
| Phosphate Buffer | 6.8 | 80 |
| FaSSIF | 6.5 | 95 |
| FeSSIF | 5.0 | 150 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer with good miscibility with this compound (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both the drug and the polymer (e.g., methanol, ethanol, acetone, or a mixture).
-
Solution Preparation:
-
Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Stir the solution until both components are fully dissolved.
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values for the solvent system.
-
Spray the solution into the drying chamber. The solvent evaporates rapidly, leaving a solid dispersion of the drug in the polymer.
-
-
Collection and Characterization:
-
Collect the dried powder.
-
Characterize the ASD using XRPD to confirm the amorphous nature and DSC to determine the glass transition temperature.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) of a specific age and weight range.
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[6]
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation orally via gavage at a specific dose volume (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.[6]
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Mandatory Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of poorly soluble compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 5-Ethyl-6-methyl-2-thiouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential off-target effects of 5-Ethyl-6-methyl-2-thiouracil. The primary known off-target activity of the thiouracil class of compounds is the inhibition of thyroid hormone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of thiouracil compounds?
A1: The most well-documented off-target effect of thiouracil derivatives, such as the related compounds propylthiouracil and methylthiouracil, is the inhibition of thyroid peroxidase (TPO).[1][2][3][4] This enzyme is essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[3][5] Inhibition of TPO can lead to a decrease in circulating thyroid hormones, which may confound experimental results.
Q2: How can this compound interfere with thyroid hormone synthesis?
A2: Thiouracil compounds typically interfere with thyroid hormone synthesis in two main ways: by inhibiting the thyroid peroxidase (TPO) enzyme, which prevents the incorporation of iodine into tyrosine residues on thyroglobulin, and by blocking the conversion of T4 to the more active T3 in peripheral tissues.[1][3][5]
Q3: What are the potential downstream consequences of these off-target effects in my experiments?
A3: Disruption of thyroid hormone homeostasis can have widespread effects, as thyroid hormones regulate metabolism, growth, and development. In a research setting, this could manifest as unexpected changes in cellular metabolic rate, proliferation, or differentiation, which may be unrelated to the intended target of your study.
Q4: Are there any other potential off-target effects I should be aware of?
A4: While the primary off-target effect is related to thyroid function, some thiouracil derivatives have been investigated for other biological activities, including anticancer and immunomodulatory effects.[6][7][8] Additionally, a related compound, 6-n-propyl-2-thiouracil, has been shown to be a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS).[9] The relevance of these effects will depend on your specific experimental system.
Troubleshooting Guide
This guide is designed to help you determine if the unexpected results in your experiment are due to the off-target effects of this compound on thyroid hormone pathways.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cellular metabolism (e.g., altered oxygen consumption, changes in glucose uptake). | Inhibition of thyroid hormone synthesis, leading to a hypothyroid-like state in cells or tissues. | 1. Measure thyroid hormone (T4 and T3) levels in your experimental system (e.g., cell culture media, animal serum). 2. Perform a rescue experiment by co-administering thyroid hormones (T3 or T4) with this compound. |
| Altered cell proliferation or differentiation in your model system. | Disruption of thyroid hormone signaling, which plays a role in cell growth and development. | 1. Assess the expression of thyroid hormone-responsive genes. 2. Use a structurally unrelated compound with a similar primary target (if known) as a negative control. |
| In vivo studies show signs of hypothyroidism in animal models (e.g., goiter, weight gain, lethargy). | Systemic inhibition of thyroid peroxidase by the compound. | 1. Monitor animal health and weight closely. 2. Measure serum TSH, T4, and T3 levels. 3. Consider reducing the dose of this compound or the duration of treatment. |
Experimental Protocols
Protocol 1: Measurement of Thyroid Hormones (T4 and T3) in Serum or Cell Culture Media
Objective: To determine if this compound is affecting the levels of thyroid hormones in your experimental system.
Methodology:
-
Sample Collection:
-
In Vivo: Collect blood from control and treated animals. Separate serum and store at -80°C.
-
In Vitro: Collect conditioned media from cell cultures treated with the vehicle control or this compound. Centrifuge to remove cellular debris and store the supernatant at -80°C.
-
-
Hormone Measurement:
-
Use commercially available ELISA or RIA kits for the quantitative measurement of total or free T4 and T3.
-
Follow the manufacturer's instructions precisely for the chosen kit.
-
-
Data Analysis:
-
Calculate the concentrations of T4 and T3 in your samples based on the standard curve.
-
Compare the hormone levels between the control and treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in T4 and/or T3 levels in the treated group suggests an off-target effect on thyroid hormone synthesis.
-
Protocol 2: Thyroid Hormone Rescue Experiment
Objective: To determine if the observed phenotype can be reversed by supplementing with thyroid hormones.
Methodology:
-
Experimental Setup:
-
Design your experiment with the following groups:
-
Vehicle Control
-
This compound alone
-
This compound + T3 (or T4)
-
T3 (or T4) alone
-
-
-
Treatment:
-
Treat your cells or animals with this compound at the desired concentration.
-
For the rescue group, co-administer a physiological concentration of T3 (e.g., 1-10 nM for in vitro studies) or T4. The exact concentration may need to be optimized for your specific system.
-
-
Endpoint Measurement:
-
Measure the primary endpoint of your original experiment (e.g., gene expression, cell proliferation, metabolic rate).
-
-
Data Analysis:
-
Compare the results across all four groups. If the phenotype observed with this compound treatment is reversed or significantly attenuated in the rescue group (group 3), it strongly suggests that the effect is mediated by a disruption in thyroid hormone signaling.
-
Visualizations
Caption: Inhibition of Thyroid Hormone Synthesis by this compound.
Caption: Workflow for Troubleshooting Off-Target Effects.
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. E2G [e2g.stanford.edu]
- 5. verywellhealth.com [verywellhealth.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 9. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl-6-methyl-2-thiouracil Cell Culture Compatibility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cell culture compatibility of 5-Ethyl-6-methyl-2-thiouracil. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cell culture compatibility of this compound?
Q2: What are the potential mechanisms of action and cellular targets of this compound in cell culture?
The primary mechanism of action for thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), which is involved in thyroid hormone synthesis.[1] While this is a key in vivo target, its relevance in many cell culture models may be limited unless using thyroid-derived cells. Other potential mechanisms observed with similar compounds include:
-
Inhibition of Deiodinases: Some thiouracils can inhibit deiodinase enzymes, which are involved in the activation and deactivation of thyroid hormones.[1][5]
-
Cell Cycle Arrest: Certain novel 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest.[6]
-
Inhibition of Nitric Oxide Synthase (NOS): 6-n-propyl-2-thiouracil has been identified as a mechanism-based inactivator of the neuronal NOS isoform.[7]
Q3: How should I prepare this compound for cell culture experiments?
Due to the limited solubility of some thiouracil derivatives in aqueous solutions, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended.[8] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
Q4: Which cell lines are suitable for testing the effects of this compound?
The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or MCF-7 can be employed.[8] If investigating specific pathways, cell lines relevant to that pathway should be chosen (e.g., thyroid cell lines for TPO inhibition studies, neuronal cell lines for NOS inhibition studies).
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of the compound.
-
Possible Cause: The compound may have a high intrinsic cytotoxicity for the chosen cell line.
-
Troubleshooting Steps:
-
Perform a wider dose-response curve: Test a broader range of concentrations, including very low nanomolar concentrations, to identify a non-toxic window.
-
Reduce treatment duration: Shorten the exposure time of the cells to the compound.
-
Check solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the recommended limit for your cell line. Run a solvent-only control.
-
Consider a different cell line: The observed toxicity may be cell-type specific.
-
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause: Variability in experimental procedures.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure a consistent number of cells are seeded in each well.
-
Verify compound dilutions: Prepare fresh dilutions for each experiment and verify the concentrations.
-
Ensure homogenous compound distribution: Mix the plate gently after adding the compound to ensure even distribution.
-
Monitor cell health: Regularly check the health and confluency of your cell cultures.
-
Problem 3: No observable effect of the compound on cell viability.
-
Possible Cause: The compound may not be cytotoxic at the tested concentrations, or the chosen assay is not sensitive enough.
-
Troubleshooting Steps:
-
Increase the concentration range: Test higher concentrations of the compound.
-
Increase the treatment duration: Extend the exposure time to allow for potential long-term effects.
-
Use a more sensitive cytotoxicity assay: Consider assays that measure different aspects of cell health, such as membrane integrity (LDH assay) or metabolic activity (MTT or WST-1 assay).[9][10][11]
-
Experimental Protocols
General Workflow for Assessing Cytotoxicity
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. jsaae.or.jp [jsaae.or.jp]
Validation & Comparative
A Comparative Guide for Researchers: 5-Ethyl-6-methyl-2-thiouracil vs. Propylthiouracil in Antithyroid Research
For researchers and professionals in drug development, understanding the nuanced differences between antithyroid compounds is paramount for advancing therapeutic strategies against hyperthyroidism. This guide provides a detailed, evidence-based comparison of the established drug, Propylthiouracil (PTU), and the research compound, 5-Ethyl-6-methyl-2-thiouracil. This analysis is grounded in available experimental data and established structure-activity relationships within the thiouracil class of compounds.
Executive Summary
Propylthiouracil (PTU) is a well-characterized antithyroid drug that functions primarily by inhibiting thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis.[1] It also exhibits a secondary mechanism by inhibiting the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[1] While direct experimental data for this compound is limited in publicly available literature, its structural similarity to other 5- and 6-substituted 2-thiouracils allows for informed inferences regarding its potential activity. This guide synthesizes the known properties of PTU and provides a comparative projection for this compound based on established structure-activity relationships.
Mechanism of Action: Targeting Thyroid Hormone Synthesis
Both Propylthiouracil and this compound belong to the thioureylene class of antithyroid drugs. Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form T4 and T3.[2][3] By inhibiting TPO, these compounds effectively reduce the synthesis of new thyroid hormones.[1]
The inhibitory action of thiouracils on TPO is complex and can be both reversible and irreversible, depending on the concentration of the drug and iodide.[4][5] The thiocarbonyl group within the thiouracil scaffold is crucial for this inhibitory activity.
Propylthiouracil has an additional mechanism of action that distinguishes it from some other antithyroid drugs like methimazole. It peripherally inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of T4 to the more potent T3 in peripheral tissues.[1] It is plausible that this compound may also exhibit some degree of 5'-deiodinase inhibition, though this would require experimental verification.
Quantitative Comparison of Pharmacological Parameters
| Parameter | Propylthiouracil (PTU) | This compound (Projected) | Reference |
| Mechanism of Action | Inhibition of TPO and peripheral 5'-deiodinase | Primarily TPO inhibition, potential for 5'-deiodinase inhibition | [1] |
| IC50 for TPO Inhibition | ~2 x 10-6 M | Data not available; expected to be a potent inhibitor | [4] |
| Bioavailability | ~75% | Data not available | [1] |
| Protein Binding | 80-85% | Data not available | [1] |
| Elimination Half-life | ~1 hour | Data not available | [1] |
| Metabolism | Hepatic (glucuronidation and sulfation) | Expected to be hepatic | [1] |
| Excretion | ~35% as metabolites in urine | Data not available | [1] |
Structure-Activity Relationship (SAR)
The antithyroid activity of 2-thiouracil derivatives is influenced by the nature of substituents at various positions of the pyrimidine ring. Generally, small alkyl groups at the 6-position, such as in Propylthiouracil and Methylthiouracil, are associated with potent antithyroid activity. The presence of a substituent at the 5-position can also modulate activity. It has been observed that increasing the lipophilicity of the side chain can enhance antithyroid activity to a certain extent.[3] The ethyl group at position 5 and the methyl group at position 6 of this compound suggest that it would likely possess significant antithyroid properties, potentially comparable to or slightly different from PTU.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing the antithyroid activity of compounds like this compound and Propylthiouracil.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on TPO activity.
Materials:
-
Rat thyroid microsomes (as a source of TPO) or recombinant human TPO.[6]
-
Potassium phosphate buffer (pH 7.4).
-
Amplex® UltraRed (AUR) fluorescent substrate.[6]
-
Hydrogen peroxide (H₂O₂).
-
Test compounds (this compound and Propylthiouracil) dissolved in DMSO.
-
96-well microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and PTU (as a positive control) in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the TPO preparation (e.g., rat thyroid microsomes) to all wells except the no-enzyme control.
-
Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
In Vivo Antithyroid Activity in a Rat Model
This protocol assesses the in vivo efficacy of antithyroid compounds by measuring their effect on serum thyroid hormone levels in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
Test compounds (this compound and Propylthiouracil).
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).
-
L-Thyroxine (for induction of hyperthyroidism, if required).
-
Kits for measuring serum T3, T4, and Thyroid-Stimulating Hormone (TSH) levels (e.g., ELISA or RIA).
Procedure:
-
Acclimatize the rats for at least one week.
-
Divide the animals into groups: a vehicle control group, a positive control group (PTU), and experimental groups for this compound at different doses.
-
Administer the test compounds and controls orally once daily for a specified period (e.g., 14 or 21 days).[7][8]
-
At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the concentrations of serum T3, T4, and TSH using appropriate assay kits.
-
Compare the hormone levels in the treated groups with the control group to determine the in vivo antithyroid efficacy.
-
Optionally, the thyroid glands can be excised, weighed, and processed for histopathological examination.
Conclusion
Propylthiouracil is a cornerstone in antithyroid therapy with a well-documented pharmacological profile. This compound, based on its chemical structure, is a promising candidate for antithyroid activity. However, a definitive comparison of its performance necessitates direct experimental evaluation. The protocols provided herein offer a standardized framework for conducting such comparative studies. Future research should focus on determining the in vitro TPO inhibitory potency (IC50), in vivo efficacy in animal models, and the pharmacokinetic profile of this compound to fully elucidate its potential as a research tool or a therapeutic agent. Such data will be crucial for drug development professionals to make informed decisions regarding the advancement of novel antithyroid compounds.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. scbt.com [scbt.com]
- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 4. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Analysis of 5-Ethyl-6-methyl-2-thiouracil and Other Thyroid Peroxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Ethyl-6-methyl-2-thiouracil with other established thyroid peroxidase (TPO) inhibitors. The focus is on the mechanism of action, available experimental data on efficacy, and the methodologies used for their evaluation. Due to the limited publicly available data specifically for this compound's TPO inhibitory activity, this guide will draw comparisons with closely related and well-studied 2-thiouracil derivatives, namely propylthiouracil (PTU) and methimazole (MMI), to provide a thorough context for researchers.
Introduction to Thyroid Peroxidase and its Inhibitors
Thyroid peroxidase (TPO) is a crucial enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). TPO catalyzes two key reactions: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T4 and T3.[1] Inhibition of TPO is a primary therapeutic strategy for managing hyperthyroidism, a condition characterized by an overactive thyroid gland.
Thiouracil derivatives, a class of thioamide drugs, are potent inhibitors of TPO. These compounds share a common chemical scaffold and include clinically significant drugs like propylthiouracil (PTU) and methimazole (MMI), as well as other derivatives like methylthiouracil and the subject of this guide, this compound.[2][3]
Mechanism of Action of Thiouracil Derivatives
The primary mechanism of action for thiouracil-based TPO inhibitors involves the irreversible inactivation of the TPO enzyme. These drugs act as substrates for TPO, undergoing oxidation to reactive intermediates that then covalently bind to the enzyme, rendering it inactive. This prevents the iodination of thyroglobulin, thereby halting the synthesis of thyroid hormones. Some thiouracil derivatives, such as PTU, also exhibit a secondary mechanism of action by inhibiting the peripheral conversion of T4 to the more potent T3 in tissues outside the thyroid gland.[4]
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition
The synthesis of thyroid hormones is a multi-step process tightly regulated by the hypothalamic-pituitary-thyroid axis. The following diagram illustrates this pathway and the point of inhibition by thiouracil derivatives.
References
Validating the Biological Activity of 5-Ethyl-6-methyl-2-thiouracil in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Ethyl-6-methyl-2-thiouracil and its well-characterized analogue, Propylthiouracil (PTU). Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from related thiouracil compounds to provide a foundational understanding and comparative context. The primary focus is on the established antithyroid mechanism and potential anticancer activities, offering insights for future research and drug development.
Introduction to Thiouracil Derivatives
Thiouracil and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities. The most prominent member, Propylthiouracil (PTU), is a clinically used antithyroid agent.[1][2][3] These compounds generally exert their effects by interfering with thyroid hormone synthesis.[4][5][6] Recent studies have also explored their potential in other therapeutic areas, including cancer.[7] This guide will delve into the known mechanisms of action and provide a framework for validating the activity of this compound.
Primary Biological Activity: Antithyroid Mechanism
The principal mechanism of action for thiouracil derivatives like PTU is the inhibition of thyroid peroxidase (TPO).[3][6][8] This enzyme is critical for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][9] By inhibiting TPO, these compounds effectively reduce the production of thyroid hormones.[1][10] Furthermore, PTU is known to inhibit the peripheral conversion of T4 to the more potent T3.[5][8]
Caption: Mechanism of antithyroid drugs.
Potential Anticancer Activity
Emerging research suggests that some thiouracil derivatives possess anticancer properties. For instance, certain 2-thiouracil-5-sulfonamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected 2-thiouracil derivatives against different human cancer cell lines. This data can serve as a benchmark for evaluating the potential of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6e (2,3-dichlorophenyl derivative) | A-2780 | Ovarian | Data not specified | [7] |
| HT-29 | Colon | Data not specified | [7] | |
| MCF-7 | Breast | Data not specified | [7] | |
| HepG2 | Liver | Data not specified | [7] | |
| YH239-EE | MCF-7 | Breast | Induces apoptosis | [11] |
| Propylthiouracil (PTU) | ARO81-1 | Colon Cancer | Radioprotective effect | [12] |
| Carboxymethyl cellulose conjugates | HCT-116 | Colon | Cytotoxic effect | [13] |
| PC3 | Prostate | Cytotoxic effect | [13] | |
| A549 | Lung | Cytotoxic effect | [13] |
Note: Specific IC50 values for Compound 6e were not provided in the abstract, but it was noted as the most active. YH239-EE is not a direct thiouracil derivative but is included for comparative context in breast cancer cell lines.
Experimental Protocols
To validate the biological activity of this compound, standardized experimental protocols are essential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the effect of a compound on cell proliferation and determining its IC50 value.
-
Cell Culture: Plate cells (e.g., MCF-7, HepG2, A549, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a positive control like Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Standard workflow for an MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Conclusion and Future Directions
While specific data for this compound is scarce, the known activities of related thiouracil derivatives provide a strong rationale for its investigation as a potential therapeutic agent. Its structural similarity to PTU suggests a likely role as an antithyroid compound. Furthermore, the demonstrated anticancer effects of other thiouracil analogues warrant the screening of this compound against a panel of cancer cell lines.
Future research should focus on:
-
In vitro screening: Determining the IC50 values of this compound in various cancer cell lines (e.g., breast, colon, liver, lung) and a thyroid cell line (e.g., FRTL-5).
-
Mechanism of action studies: Investigating its effect on TPO activity and key signaling pathways involved in cancer cell proliferation and apoptosis.
-
Comparative analysis: Directly comparing its efficacy and potency with established drugs like PTU and relevant chemotherapeutic agents.
This systematic approach will be crucial in validating the biological activity of this compound and determining its therapeutic potential.
References
- 1. Antithyroid agent - Wikipedia [en.wikipedia.org]
- 2. louisville.edu [louisville.edu]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 9. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti thyroid drugs | PPTX [slideshare.net]
- 11. Cytotoxic Effect of YH239-EE and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the 6-propyl-2-thiouracil (PTU) as a Radioprotector for the Thyroid Gland - CONICET [bicyt.conicet.gov.ar]
- 13. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Ethyl-6-methyl-2-thiouracil Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 5-Ethyl-6-methyl-2-thiouracil. Due to a lack of comprehensive studies on a series of this compound analogs, this document will focus on the closely related 5-alkyl-6-(4-substituted-1-piperazinyl)uracils to extrapolate potential SAR insights. The guide will present quantitative biological data, detailed experimental protocols, and visual diagrams to facilitate understanding and future drug design efforts.
Biological Activity of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracil Analogs
A series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized and evaluated for their in vitro antimicrobial activity. The data reveals that the nature of the alkyl group at the C-5 position and the substituent on the piperazine ring at the C-6 position significantly influence the antibacterial properties of the compounds.[1][2]
| Compound ID | 5-Alkyl Group | 6-(4-Substituted-1-piperazinyl) Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 6a | Ethyl | 4-Phenyl-1-piperazinyl | >100 | >100 |
| 6b | Ethyl | 4-(2-Methoxyphenyl)-1-piperazinyl | 50 | >100 |
| 6c | Ethyl | 4-(2-Pyrimidinyl)-1-piperazinyl | >100 | >100 |
| 6d | Ethyl | 4-(2-Pyrazinyl)-1-piperazinyl | >100 | >100 |
| 6e | n-Propyl | 4-Phenyl-1-piperazinyl | >100 | >100 |
| 6f | n-Propyl | 4-(2-Pyrimidinyl)-1-piperazinyl | >100 | >100 |
| 6g | n-Propyl | 4-(2-Methoxyphenyl)-1-piperazinyl | 100 | >100 |
| 6h | n-Propyl | 4-(3-Trifluoromethylphenyl)-1-piperazinyl | 12.5 | 25 |
| 6i | iso-Propyl | 4-Phenyl-1-piperazinyl | >100 | >100 |
| 6j | iso-Propyl | 4-(2-Pyrimidinyl)-1-piperazinyl | >100 | >100 |
Data Summary: The antibacterial activity of the tested compounds was generally modest. However, compound 6h , featuring a 5-n-propyl group and a 4-(3-trifluoromethylphenyl)-1-piperazinyl moiety, displayed the most potent broad-spectrum antibacterial activity.[1][2] This suggests that increasing the lipophilicity at the C-5 position with a propyl group and introducing an electron-withdrawing trifluoromethyl group on the phenylpiperazine ring at C-6 may enhance antibacterial efficacy. The ethyl and isopropyl substituents at C-5, in combination with the tested piperazine analogs, did not yield significant activity.
Experimental Protocols
Synthesis of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils (6a-j)
The synthesis of the target compounds involved a multi-step process starting from 5-alkybarbituric acids.[1]
General Procedure:
-
Chlorination: The respective 5-alkybarbituric acid was treated with phosphorus oxychloride and N,N-dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloropyrimidine.[1]
-
Selective Hydrolysis: The trichloropyrimidine derivative was then selectively hydrolyzed by heating in a 10% aqueous sodium hydroxide solution to afford the 6-chloro-5-alkyluracil intermediate.[1]
-
Nucleophilic Substitution: Finally, the 6-chloro-5-alkyluracil was reacted with the appropriate 1-substituted piperazine in the presence of a base to yield the final 5-alkyl-6-(4-substituted-1-piperazinyl)uracil products.[1]
Antimicrobial Activity Assay
The in vitro antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.
Protocol:
-
Bacterial strains were cultured in nutrient broth and the turbidity was adjusted to the 0.5 McFarland standard.
-
The standardized bacterial suspension was used to inoculate Mueller-Hinton agar plates.
-
Wells of a defined diameter were cut into the agar.
-
A specific volume of each test compound solution (at a defined concentration) was added to the wells.
-
The plates were incubated under appropriate conditions for the specific microorganism.
-
The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was determined by serial dilution.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features and their influence on the biological activity of the 5,6-disubstituted uracil core.
Key Observations:
-
Substitution at C-5: The nature of the alkyl group at the C-5 position influences the antimicrobial activity. In the studied series, a linear propyl group was more favorable than ethyl or isopropyl groups, suggesting that increased lipophilicity and the specific steric profile of the substituent are important for activity.
-
Substitution at C-6: The substituent on the piperazine ring at the C-6 position has a pronounced effect on the biological activity. The presence of a phenyl ring with an electron-withdrawing group, such as trifluoromethyl, resulted in the most active compound. This indicates that electronic properties and potential interactions of this moiety with the biological target are critical.
References
A Comparative Guide to the Efficacy of 5-Ethyl-6-methyl-2-thiouracil and Methimazole in Thyroid Hormone Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 5-Ethyl-6-methyl-2-thiouracil and the widely used antithyroid drug, methimazole. The information presented is supported by experimental data from publicly available scientific literature to assist researchers and professionals in drug development and related fields.
Introduction
Both this compound and methimazole belong to the family of thionamide drugs, which are cornerstone therapies for hyperthyroidism. Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1] By blocking TPO, these compounds reduce the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of an overactive thyroid.[2] This guide delves into the comparative efficacy of these two compounds, presenting available quantitative data, outlining experimental protocols for their evaluation, and visualizing their mechanism of action.
Quantitative Data Comparison
Direct comparative in vitro studies providing IC50 values for this compound against thyroid peroxidase are limited in publicly accessible literature. However, data on structurally related alkyl-substituted thiouracils, such as propylthiouracil (PTU) and 6-methyl-2-thiouracil, offer valuable insights into the potential efficacy of this compound. The following tables summarize the available quantitative data for methimazole and these related thiouracil derivatives.
Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO)
| Compound | IC50 (µM) | Enzyme Source | Assay Method |
| Methimazole | ~0.11 - 8 x 10⁻⁷ M | Rat, Human | Various (e.g., Guaiacol, Amplex UltraRed) |
| Propylthiouracil (PTU) | ~1.2 - 30 | Rat, Human | Various (e.g., Guaiacol, Amplex UltraRed) |
| 6-methyl-2-thiouracil | Less potent than PTU | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations.
Table 2: In Vivo Effects on Thyroid Hormone Levels
| Compound | Animal Model | Dosage | Effect on T4 Levels | Effect on T3 Levels |
| Methimazole | Rat | Varies | Significant reduction | Significant reduction |
| Propylthiouracil (PTU) | Rat | Varies | Significant reduction | Significant reduction |
| Substituted Thiouracils | Rat | Varies | Reduction observed | Reduction observed |
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
Both this compound and methimazole exert their therapeutic effects by disrupting the synthesis of thyroid hormones within the thyroid gland. The central point of their action is the inhibition of the enzyme thyroid peroxidase (TPO).
Signaling Pathway Diagram
Caption: Inhibition of Thyroid Hormone Synthesis by Thionamides.
Experimental Protocols
The following section details a standard methodology for an in vitro Thyroid Peroxidase (TPO) inhibition assay, a crucial experiment for evaluating the efficacy of antithyroid compounds.
In Vitro TPO Inhibition Assay (Amplex® UltraRed Method)
This assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of a substrate, leading to a detectable signal. An inhibitor will reduce this signal in a concentration-dependent manner.[3]
1. Preparation of Reagents:
-
TPO Source: Microsomal fractions from porcine or human thyroid tissue, or recombinant human TPO.
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Amplex® UltraRed Reagent: Prepare a stock solution in DMSO and a working solution in assay buffer.
-
Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution in assay buffer.
-
Test Compounds: Prepare stock solutions of this compound and methimazole in a suitable solvent (e.g., DMSO) and create serial dilutions.
2. Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the serially diluted test compounds or vehicle control to the respective wells.
-
Add the TPO enzyme preparation to all wells except the no-enzyme control.
-
Initiate the reaction by adding the Amplex® UltraRed reagent followed by H₂O₂.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively).
3. Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for an In Vitro TPO Inhibition Assay.
Structure-Activity Relationship and Comparative Efficacy
Methimazole is generally considered a more potent inhibitor of TPO than propylthiouracil on a molar basis.[1] However, PTU has an additional peripheral mechanism of action, inhibiting the conversion of T4 to the more active T3 in peripheral tissues, which methimazole does not.[1] The clinical choice between these drugs often involves considerations of potency, side-effect profiles, and patient-specific factors.
Conclusion
Both this compound, as a representative of alkyl-substituted thiouracils, and methimazole are effective inhibitors of thyroid peroxidase, the key enzyme in thyroid hormone synthesis. Methimazole generally exhibits higher in vitro potency in TPO inhibition. The provided experimental protocol for TPO inhibition assays offers a standardized method for directly comparing the efficacy of these and other potential antithyroid compounds. Further direct comparative studies are warranted to fully elucidate the specific efficacy profile of this compound relative to established antithyroid drugs.
References
Unveiling the Enzymatic Selectivity of 5-Ethyl-6-methyl-2-thiouracil: A Comparative Analysis
For researchers and drug development professionals engaged in the study of thyroid-related enzymatic pathways, understanding the cross-reactivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the enzymatic inhibition profile of 5-Ethyl-6-methyl-2-thiouracil and related thiouracil derivatives. The data presented herein is crucial for assessing the compound's selectivity and potential off-target effects.
Thiouracil derivatives are a class of compounds primarily known for their antithyroid properties. They predominantly exert their therapeutic effect by inhibiting thyroperoxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] However, the potential for these compounds to interact with other enzymes, a phenomenon known as cross-reactivity, necessitates a thorough investigation.
Primary Target and Mechanism of Action
The principal pharmacological target of thiouracil compounds is thyroperoxidase (TPO).[1][3] This enzyme catalyzes the oxidation of iodide ions and their subsequent incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[2][4] By inhibiting TPO, thiouracil derivatives effectively decrease the production of thyroid hormones, making them valuable agents in the management of hyperthyroidism.[1][2][3]
Cross-Reactivity with Deiodinases
A significant area of cross-reactivity for thiouracil derivatives is with the family of deiodinase enzymes. These selenoenzymes are responsible for the activation and inactivation of thyroid hormones.
-
Type 1 Deiodinase (D1): Propylthiouracil (PTU), a well-studied thiouracil derivative, is a potent inhibitor of D1.[1][5] This enzyme is involved in the peripheral conversion of T4 to the more biologically active T3.[2][4] Inhibition of D1 contributes to the overall therapeutic effect of PTU by reducing the levels of active thyroid hormone.
-
Type 2 and Type 3 Deiodinases (D2, D3): In contrast to D1, selective inhibitors for D2 and D3 are not as well-established.[1][5] Studies on various thiouracil and methimazole analogues have shown differential inhibitory effects on D1 and D2, suggesting that structural modifications can influence selectivity.[1][5][6]
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity of various thiouracil derivatives against key enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Propylthiouracil (PTU) | Type 1 Deiodinase (D1) | 1.7 | Inhibition measured in the presence of 20 mM DTT.[5] |
| 5-Methyl-2-thiouracil | Type 1 Deiodinase (D1) | < 1.7 | Demonstrated to be a more potent inhibitor of D1 activity than PTU.[5] |
| 6-Benzyl-2-thiouracil | Type 1 Deiodinase (D1) | < 1.7 | Showed a lower IC50 than PTU, indicating higher potency.[5] |
| 6-Anilino-2-thiouracil | Type 1 Deiodinase (D1) | N/A | Potent inhibitor of hepatic T4 5'-deiodinase when added in vitro.[7] |
| 6-(p-Ethylanilino)2-thiouracil | Type 1 Deiodinase (D1) | N/A | Potent inhibitor of hepatic T4 5'-deiodinase when added in vitro.[7] |
| 6-(p-n-Butylanilino)2-thiouracil | Type 1 Deiodinase (D1) | N/A | Among the most potent inhibitors of hepatic T4 5'-deiodinase when added in vitro.[7] |
| 2-Thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | N/A | Behaves qualitatively identically to 6-PTU as a mechanism-based inactivator of the neuronal nitric oxide synthase isoform.[8] |
Cross-Reactivity with Other Enzymes
Emerging research has identified other potential off-targets for thiouracil derivatives. For instance, 6-n-propyl-2-thiouracil (6-PTU) has been shown to be a mechanism-based inactivator of the neuronal nitric oxide synthase (nNOS) isoform.[8] This interaction is distinct from its effect on endothelial and inducible nitric oxide synthases, where it acts as a reversible inhibitor.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summarized protocols for key assays used to determine enzyme inhibition.
In Vitro Deiodinase Inhibition Assay
This protocol outlines the general procedure for assessing the inhibitory capacity of test compounds against deiodinase enzymes in vitro.
-
Enzyme Preparation: Liver homogenates from appropriate animal models (e.g., rats) are prepared as a source of Type 1 deiodinase.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, the substrate (e.g., L-thyroxine, T4), and a cofactor such as dithiothreitol (DTT).[5]
-
Inhibitor Addition: The test compound, such as a thiouracil derivative, is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Reaction Termination and Analysis: The reaction is stopped, and the amount of product formed (e.g., T3) is quantified using techniques like radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a test compound against a panel of enzymes.
References
- 1. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. etj.bioscientifica.com [etj.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Ethyl-6-methyl-2-thiouracil Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 5-Ethyl-6-methyl-2-thiouracil is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the known anticancer properties of structurally related 2-thiouracil derivatives to extrapolate the potential efficacy of this compound. The presented data for 2-thiouracil derivatives should be interpreted as indicative of the potential of this chemical scaffold rather than a direct representation of the activity of this compound.
Introduction
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with 5-Fluorouracil (5-FU) being a prominent example.[1] 2-Thiouracil, a derivative of uracil, and its analogues have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties. This guide benchmarks the potential anticancer performance of this compound by summarizing the existing experimental data on related 2-thiouracil derivatives and comparing them against established anticancer agents for various malignancies.
Comparative Analysis of In Vitro Cytotoxicity
While specific IC50 values for this compound are not available, numerous studies have demonstrated the cytotoxic effects of various 2-thiouracil derivatives against a range of cancer cell lines. For the purpose of this guide, we will consider data from representative 2-thiouracil derivatives to illustrate the potential of this compound class.
Table 1: Comparative In Vitro Cytotoxicity (IC50 µM) of 2-Thiouracil Derivatives and Standard Anticancer Agents
| Cancer Type | Cell Line | 2-Thiouracil Derivative (Representative) | IC50 (µM) | Standard Anticancer Agent | IC50 (µM) |
| Breast Cancer | MCF-7 | 2-Thiouracil Sulfonamide Derivative | 2.92 (µg/mL)[1] | Doxorubicin | ~0.05-0.5 |
| Colon Cancer | HCT-116 | 6-aryl-5-cyano-2-thiouracil derivative | Active[2] | 5-Fluorouracil | ~5-15 |
| Colon Cancer | CaCo-2 | 2-Thiouracil Sulfonamide Derivative | 2.82 (µg/mL)[1] | Oxaliplatin | ~1-10 |
| Liver Cancer | HepG2 | 6-aryl-5-cyano-2-thiouracil derivative | Active[2] | Sorafenib | ~5-10 |
| Cervical Cancer | HeLa | 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative | 4.18-10.20 (µg/mL)[3] | Cisplatin | ~1-5 |
Note: IC50 values for standard agents are approximate and can vary based on experimental conditions. The data for 2-thiouracil derivatives are from different studies and represent the potential of the scaffold.
Potential Mechanisms of Action
The anticancer activity of 2-thiouracil derivatives is believed to be multifactorial, with several signaling pathways implicated.
-
Kinase Inhibition: Certain 2-thiouracil derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as c-kit protein tyrosine kinase (PTK), pim1, GSK-3b, and EGFR.[1]
-
Cell Cycle Arrest: Some derivatives can induce cell cycle arrest at different phases, thereby inhibiting tumor growth. For example, certain 2-thiouracil-5-sulfonamides cause cell cycle arrest at the G1/S or G2/M phase.[4]
-
Induction of Apoptosis: Thiouracil derivatives may trigger programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5][6]
Below is a generalized diagram illustrating a potential mechanism of action for a 2-thiouracil derivative that involves the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. [PDF] ANTI-CANCER ACTIVITIES OF 6-ARYL -5-CYANO-2-THIOURACIL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Thiouracil Derivatives in Oncology: A Head-to-Head Comparison of Proliferation Inhibition
Thiouracil derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant potential in inhibiting the proliferation of various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several novel thiouracil derivatives, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their relative potencies and mechanisms of action.
Comparative Efficacy in Cell Proliferation Inhibition
Recent research has focused on synthesizing and evaluating novel thiouracil derivatives for their anticancer properties. The inhibitory effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The following tables summarize the IC50 values of various thiouracil derivatives against a panel of human cancer cell lines. These derivatives are often grouped into different series or classes based on their structural modifications.
6-Aryl-5-cyano Thiouracil Derivatives
A study on 6-aryl-5-cyano thiouracils revealed varying degrees of cytotoxic activity. The results against different cancer cell lines are presented below.
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 7b | >100 | >100 | >100 |
| 7c | >100 | >100 | >100 |
| 4i | 48.2±2.5 | 55.4±3.2 | 63.7±4.1 |
Standard reference drugs are often used for comparison, though not explicitly detailed in the table from the source.[1]
Thiouracil Derivatives as HDAC Inhibitors
Another series of thiouracil derivatives were investigated as potential Histone Deacetylase (HDAC) inhibitors. The cytotoxic activities were evaluated against three human cancer cell lines.[2][3]
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 7a | 10.3±0.9 | 12.5±1.1 | 9.8±0.8 |
| 7c | 15.2±1.3 | 18.4±1.5 | 13.1±1.2 |
| 7d | 11.8±1.0 | 14.2±1.2 | 10.5±0.9 |
| 7e | 8.5±0.7 | 10.1±0.9 | 7.6±0.6 |
| 8a | 14.6±1.2 | 17.8±1.4 | 12.4±1.1 |
| 8f | 16.1±1.4 | 19.5±1.6 | 14.2±1.3 |
| SAHA (Reference) | 8.20 | 8.0 | 6.70 |
| Sorafenib (Reference) | 14.1±1.2 | 17.7±1.5 | 17.7±1.6 |
SAHA (Suberoylanilide hydroxamic acid) and Sorafenib were used as reference drugs.[3]
2-Thiouracil-5-sulfonamide Derivatives
A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines.[4][5]
| Compound | A-2780 (Ovarian) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 6b | 4.65±0.31 | 2.54±0.18 | 2.15±0.15 | 6.84±0.45 |
| 6d | 3.84±0.25 | 2.11±0.14 | 1.89±0.13 | 5.42±0.37 |
| 6e | 2.81±0.19 | 1.78±0.12 | 1.67±0.11 | 4.13±0.28 |
| 6f | 3.45±0.23 | 2.36±0.16 | 2.03±0.14 | 5.89±0.41 |
| 6g | 4.12±0.28 | 2.87±0.20 | 2.41±0.17 | 6.15±0.43 |
| 7b | 5.23±0.36 | 3.15±0.22 | 2.84±0.20 | 7.28±0.51 |
| 5-FU (Reference) | 4.81±0.33 | 3.42±0.24 | 3.12±0.22 | 8.16±0.57 |
5-Fluorouracil (5-FU) was used as the reference cytotoxic drug.[4]
Experimental Protocols
The evaluation of the anti-proliferative activity of thiouracil derivatives involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability Assays (MTT and SRB)
1. Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A-2780, HT-29, CaCo-2) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
3. Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the thiouracil derivatives or a reference drug. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.
4. Viability Assessment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.[3]
-
-
SRB (Sulphorhodamine B) Assay:
-
After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with distilled water and air-dried.
-
SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance is measured at 570 nm.
-
IC50 values are calculated similarly to the MTT assay.[6]
-
In Vitro Kinase Inhibition Assays (e.g., CDK2A)
The inhibitory activity of thiouracil derivatives against specific kinases like Cyclin-Dependent Kinase 2A (CDK2A) is determined using in vitro kinase assay kits.
1. Assay Principle: These assays typically measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal.
2. Procedure:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in a 96-well plate.
-
After incubation (e.g., 1 hour at room temperature), a detection reagent containing luciferase and luciferin is added.
-
The luminescence is measured using a luminometer.
-
A decrease in luminescence indicates kinase inhibition.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration. Roscovitine is often used as a reference inhibitor for CDK2.[5]
Signaling Pathways and Mechanisms of Action
Thiouracil derivatives exert their anti-proliferative effects through various mechanisms, often by targeting key signaling pathways involved in cell cycle regulation and survival.
Inhibition of CDK2A Pathway
Several 2-thiouracil-5-sulfonamide derivatives have been identified as potent inhibitors of CDK2A.[4][5] CDK2A is a critical regulator of the G1/S phase transition of the cell cycle. By inhibiting CDK2A, these compounds can induce cell cycle arrest, preventing cancer cells from replicating their DNA and dividing. The most active compound, 6e, was found to cause cell cycle arrest at different phases (G1/S, S, or G2/M) depending on the cancer cell line and also stimulated apoptotic cell death.[5] This compound was also shown to increase the expression of cell cycle inhibitors p21 and p27.[5]
Caption: Inhibition of the CDK2A pathway by thiouracil derivatives leads to cell cycle arrest.
Histone Deacetylase (HDAC) Inhibition
Certain thiouracil derivatives have been designed as HDAC inhibitors.[2] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these thiouracil derivatives can reactivate the expression of these genes, leading to cell cycle arrest and apoptosis. Compound 7e, for instance, showed potent inhibitory activity against HDAC1 and HDAC4, induced G0-G1 cell cycle arrest, and significantly increased apoptosis-related caspases 3 and 8.[2]
Caption: Thiouracil derivatives as HDAC inhibitors promote the expression of tumor suppressor genes.
General Experimental Workflow
The overall process for evaluating the anti-proliferative effects of novel thiouracil derivatives follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow for the evaluation of novel thiouracil derivatives as anticancer agents.
References
- 1. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
Validating the Specificity of Thiouracil Derivatives for Thyroid Peroxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Ethyl-6-methyl-2-thiouracil and its structural analogs, focusing on their specificity for the primary target, thyroid peroxidase (TPO). Due to the limited direct experimental data on this compound, this guide draws comparisons with the well-characterized antithyroid drugs 6-methyl-2-thiouracil (MTU) and 6-propyl-2-thiouracil (PTU), alongside methimazole (MMI), a widely used thionamide antithyroid agent.
Introduction to this compound and its Target
This compound belongs to the thiouracil class of compounds, which are known for their antithyroid properties. The primary biological target of these compounds is thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, thiouracil derivatives decrease the production of thyroid hormones, making them effective in the treatment of hyperthyroidism.
The specificity of a drug for its intended target is a critical factor in its therapeutic efficacy and safety profile. Off-target effects can lead to undesirable side effects and reduce the overall therapeutic index of a compound. This guide provides a framework for validating the specificity of this compound and its analogs for TPO.
Comparative Analysis of TPO Inhibitors
| Compound | Target | In Vitro Potency (IC50) | Key Off-Target Effects / Clinical Side Effects |
| 6-Methyl-2-thiouracil (MTU) | Thyroid Peroxidase (TPO) | > 7.0 µM (Estimated based on lower potency than MMI)[1] | Agranulocytosis, skin rash, fever.[2] Considered a possible human carcinogen. |
| 6-Propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO), Peripheral 5'-deiodinase | 1.2 µM[3][4] | Severe liver injury (Boxed Warning), agranulocytosis, vasculitis, skin rash.[1][5] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 µM[3][4] | Agranulocytosis, hepatotoxicity, skin rash, potential teratogenicity.[1][2] |
Signaling Pathway and Experimental Workflows
To understand the context of TPO inhibition and the methods used for its validation, the following diagrams illustrate the thyroid hormone synthesis pathway and the workflows for key experimental assays.
Caption: Thyroid hormone synthesis pathway and the inhibitory action of thiouracil derivatives on Thyroid Peroxidase (TPO).
Caption: Experimental workflow for the in vitro Amplex UltraRed Thyroid Peroxidase (TPO) inhibition assay.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This assay quantifies the inhibitory effect of a test compound on TPO activity by measuring the reduction in the formation of a fluorescent product.[6][7]
Materials:
-
Recombinant human TPO or thyroid microsomes
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer
-
Test compound (e.g., this compound) and positive controls (PTU, MMI)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of TPO enzyme, Amplex® UltraRed, and H₂O₂ in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the TPO enzyme solution.
-
Add serial dilutions of the test compound or control compounds. Include wells with solvent only as a negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of approximately 590 nm.
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
Thyroid cell line expressing TPO (e.g., Nthy-ori 3-1)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR thermocycler)
-
Centrifuge
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Culture thyroid cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Separation and Detection:
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TPO in each sample by Western blotting using a TPO-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble TPO as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Western Blotting for TPO Expression
This technique is used to detect and quantify the amount of TPO protein in cell lysates, particularly for the readout in a CETSA experiment.
Materials:
-
Cell lysates from CETSA experiment
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-TPO)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Denature the protein samples from the CETSA experiment and load them onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-TPO antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative amount of soluble TPO.
-
Conclusion
Validating the specificity of this compound for thyroid peroxidase is crucial for its potential development as a therapeutic agent. This guide provides a comparative framework and detailed experimental protocols to assess its on-target potency and potential for off-target effects. By comparing its performance against well-established TPO inhibitors like 6-methyl-2-thiouracil, propylthiouracil, and methimazole, researchers can gain valuable insights into its specificity and therapeutic potential. The provided in vitro and cellular assays are fundamental tools for characterizing the interaction of this novel compound with its intended biological target.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adverse events of the thyroid peroxidase inhibitor methimazole in the treatment of hyperthyroidism: a comprehensive analysis from the first quarter of 2004 to the first quarter of 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 5. FDA Drug Safety Communication: New Boxed Warning on severe liver injury with propylthiouracil | FDA [fda.gov]
- 6. news-medical.net [news-medical.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Reproducibility of 5-Ethyl-6-methyl-2-thiouracil Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental findings related to 5-Ethyl-6-methyl-2-thiouracil and its close analogs. Due to the limited publicly available data specifically for this compound, this document focuses on the well-characterized activities of structurally similar compounds, namely 6-methyl-2-thiouracil and 6-propyl-2-thiouracil (PTU). The provided experimental protocols are intended to serve as a foundation for the reproducible evaluation of this compound and to facilitate direct comparison with these established alternatives.
Comparative Biological Activities and Quantitative Data
The primary biological activity associated with 6-substituted-2-thiouracil derivatives is the inhibition of thyroid hormone synthesis. This is achieved through the inhibition of the enzyme thyroid peroxidase (TPO). Additionally, various derivatives of 2-thiouracil have been investigated for their potential as anticancer and antimicrobial agents. The following tables summarize the available quantitative data for key analogs.
Table 1: Antithyroid Activity of 2-Thiouracil Derivatives
| Compound | Assay | Target | IC50 Value | Reference |
| 6-propyl-2-thiouracil (PTU) | Amplex UltraRed (AUR) TPO Inhibition Assay | Rat Thyroid Peroxidase | ~5 µM | [1] |
| 6-propyl-2-thiouracil (PTU) | Guaiacol (GUA) Oxidation Assay | Rat Thyroid Peroxidase | ~10 µM | [1] |
| Methimazole (MMI) - Reference | Amplex UltraRed (AUR) TPO Inhibition Assay | Rat Thyroid Peroxidase | ~1 µM | [1] |
| 6-propyl-2-thiouracil (PTU) | In vitro TPO inhibition | Human Thyroid Peroxidase | 2 x 10⁻⁶ M | [2] |
| Methimazole (MMI) - Reference | In vitro TPO inhibition | Human Thyroid Peroxidase | 8 x 10⁻⁷ M | [2] |
Table 2: Cytotoxic Activity of 2-Thiouracil Derivatives
| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Thiouracil Derivative 1b | Colon Cancer (CaCo-2) | Sulforhodamine B (SRB) Assay | < 10 | [3] |
| Doxorubicin - Reference | Colon Cancer (CaCo-2) | Sulforhodamine B (SRB) Assay | 10.42 | [3] |
| Thiouracil Sulfonamide 9 | Colon Cancer (CaCo-2) | Sulforhodamine B (SRB) Assay | 2.82 | [4] |
| Thiouracil Sulfonamide 9 | Breast Cancer (MCF-7) | Sulforhodamine B (SRB) Assay | 2.92 | [4] |
| 5-Fluorouracil - Reference | Breast Cancer (MCF-7) | Sulforhodamine B (SRB) Assay | > 10 | [4] |
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This assay measures the inhibition of TPO-catalyzed oxidation of Amplex® UltraRed to the fluorescent product, resorufin.[1][5][6][7]
Materials:
-
Recombinant human TPO or rat thyroid microsomes
-
Amplex® UltraRed reagent (10 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂) (30 mM stock)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
Test compound (e.g., this compound) and positive control (e.g., PTU) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add the following to each well:
-
75 µL of Amplex® UltraRed reagent (final concentration: 25 µM)
-
10-15 µL of microsomal protein (final concentration: 12.5 µg/mL)
-
Varying concentrations of the test compound or control. Include a vehicle control (DMSO only).
-
-
Initiate the reaction by adding 25 µL of H₂O₂ (final concentration: 300 µM).
-
The final reaction volume should be brought to 200 µL with potassium phosphate buffer.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.[3][4]
Materials:
-
Human cancer cell line (e.g., CaCo-2, MCF-7)
-
Complete cell culture medium
-
Test compound and positive control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compound and positive control for 48 hours.
-
After incubation, fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[8]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism
-
Test compound and positive control antibiotic
-
96-well microtiter plates
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compound and control antibiotic in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Antithyroid Mechanism of Thiouracil Derivatives
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. benchchem.com [benchchem.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of antimicrobial activity [protocols.io]
Safety Operating Guide
Safe Disposal of 5-Ethyl-6-methyl-2-thiouracil: A Procedural Guide
The proper disposal of 5-Ethyl-6-methyl-2-thiouracil, a compound used in laboratory research, is critical to ensure personnel safety and environmental protection. As with many thiouracil derivatives, this compound should be handled as hazardous waste. Disposal procedures must comply with all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound:
-
Waste Collection:
-
Place the this compound waste into a designated, leak-proof, and sealable container.[1]
-
The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
-
Spill Management:
-
Container Rinsing:
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.[2]
-
-
Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant or a licensed chemical waste management company.[4][5]
-
It is imperative to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal. Never dispose of this chemical by evaporation, in the regular trash, or down the sewer.[3]
-
Quantitative Data and Disposal Considerations
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [1][2] |
| Spill Cleanup | Sweep or vacuum, avoid dust | [1] |
| Container Labeling | "Hazardous Chemical Waste", full chemical name | |
| Empty Container Rinsate | Collect first 1-3 rinses as hazardous waste | [3] |
| Disposal Method | Approved hazardous waste facility | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Ethyl-6-methyl-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Ethyl-6-methyl-2-thiouracil. The following procedures are based on best practices for handling similar thiouracil and uracil compounds, which are known to have potential health risks. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as working in a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. Consider double gloving.[1][3] | Gloves should be inspected before use and removed carefully to avoid skin contamination.[1] Change gloves frequently, especially if contaminated, punctured, or torn.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[1][2] |
| Additional Protection | Protective shoe covers and head covering may be necessary for larger scale operations or where extensive handling occurs.[3] |
II. Health Hazard Information
While specific toxicological data for this compound is limited, related compounds like 6-Methyl-2-thiouracil are classified as potentially hazardous.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[4] |
| Carcinogenicity | Suspected of causing cancer. Classified as a possible human carcinogen (Group 2B) by IARC (for 6-Methyl-2-thiouracil). |
| Irritation | May cause skin and eye irritation.[5] May cause irritation of the respiratory tract.[6] |
| Other Potential Effects | May affect the central nervous system, liver, and kidneys.[6] |
III. Operational and Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling, use, and disposal of this compound.
A. Preparation and Handling
-
Ventilation : Always handle the solid powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[1]
-
Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.
-
Handling :
-
Post-Handling :
B. Spill and Decontamination Procedures
-
Spill Containment : In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Cleanup :
-
Surface Decontamination :
C. Waste Disposal Plan
As a potentially hazardous chemical waste, this compound waste must be managed and segregated properly.
| Waste Type | Disposal Procedure |
| Trace Waste | Items with minimal residual contamination (e.g., used gloves, wipes) should be disposed of in designated hazardous waste containers for incineration.[1] |
| Bulk Waste | Grossly contaminated items, unused or expired product, and materials used to clean up spills are considered bulk waste and must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1] |
IV. Logical Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
